2,6-Lutidine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBUFGFNUEIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Lutidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Lutidine hydrochloride. The information is presented to support research, synthesis, and drug development applications, with a focus on structured data, detailed experimental methodologies, and visual workflows.
Core Physical and Chemical Data
This compound is the salt form of the organic base 2,6-Lutidine. Its formation via protonation of the nitrogen atom in the pyridine ring by hydrochloric acid enhances its water solubility compared to its free base, making it a versatile reagent in various chemical transformations.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,6-dimethylpyridine hydrochloride | [1] |
| Synonyms | 2,6-Lutidine HCl, 2,6-dimethylpyridinium chloride | [1] |
| CAS Number | 15439-85-7 | [2] |
| Molecular Formula | C₇H₁₀ClN | [3] |
| Molecular Weight | 143.61 g/mol | [1][2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 235-239 °C | [5] |
| Solubility | Enhanced water solubility compared to the free base. | [6] |
Table 2: Properties of the Free Base (2,6-Lutidine)
| Property | Value | Reference |
| CAS Number | 108-48-5 | [7] |
| Molecular Formula | C₇H₉N | [7] |
| Molecular Weight | 107.15 g/mol | [7] |
| Appearance | Colorless oily liquid | [5] |
| Odor | Pungent, pyridine-like | [7] |
| Boiling Point | 144 °C | [5] |
| Density | 0.9252 g/mL at 20 °C | [5] |
| pKa of Conjugate Acid | ~6.6 | [6] |
| Solubility in Water | Limited | [8] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dimethylformamide, and tetrahydrofuran. | [5][8] |
Synthesis and Purification
The synthesis of this compound is a direct acid-base reaction. The purification of the resulting salt is crucial to remove unreacted starting materials and by-products.
References
- 1. oecd.org [oecd.org]
- 2. jk-sci.com [jk-sci.com]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 6. thinksrs.com [thinksrs.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Solubility of 2,6-Lutidine Hydrochloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-lutidine hydrochloride in various organic solvents. Due to a notable lack of publicly available quantitative data, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists working in fields such as pharmaceutical development, organic synthesis, and materials science where this compound is utilized.
Introduction to this compound
This compound is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound. The addition of a hydrochloride group generally increases the polarity of the molecule compared to its free base, which significantly influences its solubility profile. While the free base, 2,6-lutidine, is soluble in a wide range of common organic solvents, its hydrochloride salt exhibits more selective solubility.[1][2] Understanding the solubility of this compound is critical for its application in various chemical processes, including its use as a catalyst or reagent in organic synthesis. The hydrochloride form often offers improved handling and stability characteristics, and its solubility dictates the choice of solvent for reactions, purifications, and formulations.
Solubility Profile of this compound
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. It is important to note that these are general predictions and should be confirmed experimentally for specific applications.
| Solvent Category | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the chloride anion and interact with the pyridinium cation, facilitating dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic components of the salt. | |
| Isopropanol | Moderately Soluble | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for the ionic salt. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar solvent that can effectively solvate cations, which would favor the dissolution of the pyridinium hydrochloride. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another highly polar aprotic solvent known for its excellent ability to dissolve a wide range of salts. | |
| Acetonitrile | Sparingly Soluble to Soluble | Acetonitrile has a moderate polarity and can dissolve some pyridinium salts.[4] | |
| Acetone | Sparingly Soluble | While polar, acetone is generally a weaker solvent for ionic salts compared to DMF or DMSO. | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, DCM is not expected to be a good solvent for ionic salts. |
| Tetrahydrofuran (THF) | Insoluble | THF is a relatively nonpolar ether and is unlikely to effectively solvate the ions of the salt. | |
| Diethyl Ether | Insoluble | It has been reported that this compound precipitates from diethyl ether, indicating its insolubility. | |
| Toluene | Insoluble | As a nonpolar aromatic hydrocarbon, toluene is not expected to dissolve polar salts. | |
| Hexane | Insoluble | Hexane is a nonpolar alkane and is a very poor solvent for ionic compounds. |
Experimental Determination of Solubility
Given the absence of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following section provides a detailed, generalized protocol based on the widely accepted "shake-flask" method coupled with gravimetric analysis. This method is robust and can be adapted to various laboratory settings.
Principle
The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. An excess of the solid solute is equilibrated with the solvent over a sufficient period to ensure that the solution is saturated. After equilibration, the undissolved solid is separated from the saturated solution. A known volume or mass of the clear, saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Equipment
-
This compound (high purity)
-
Organic Solvents (analytical grade)
-
Analytical Balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
Experimental Protocol
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial or flask.
-
Add a precise volume or mass of the chosen organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be done by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, place the vial in a drying oven (e.g., at 60-80 °C) or a vacuum oven until a constant weight is achieved.
-
Allow the vial to cool to room temperature in a desiccator before weighing it again on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.
-
Alternative Analytical Techniques
For some applications, other analytical techniques may be more suitable for determining the concentration of the dissolved solute:
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be prepared to determine its concentration in the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to accurately quantify the concentration of the solute in the saturated solution, especially if other components are present.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric analysis method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, this guide provides a solid foundation for researchers. The qualitative solubility table offers a starting point for solvent selection, and the detailed experimental protocol empowers scientists to generate the precise, quantitative data needed for their specific applications. By following the outlined procedures, researchers in drug development and other scientific fields can confidently and accurately determine the solubility of this important compound, facilitating its effective use in their work.
References
The Unseen Hand: 2,6-Lutidine Hydrochloride's Role as a Non-Nucleophilic Base in Advancing Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a base can be as critical as the reactants themselves. While strong bases are often required to deprotonate weak acids, their inherent nucleophilicity can lead to undesirable side reactions, compromising yields and purity. This technical guide delves into the mechanism of action of 2,6-lutidine hydrochloride, a sterically hindered, non-nucleophilic base that has emerged as a vital tool for chemists seeking to navigate the delicate balance between reactivity and selectivity. Through an examination of its properties, applications, and the detailed protocols for its use, this paper will illuminate the pivotal role of 2,6-lutidine in modern synthetic strategies.
The Core Principle: Steric Hindrance as a Shield for Reactivity
2,6-Lutidine, a dimethyl-substituted pyridine, owes its unique properties to the strategic placement of two methyl groups flanking the nitrogen atom. This substitution pattern creates significant steric bulk around the basic nitrogen center, effectively shielding it from acting as a nucleophile. While the nitrogen's lone pair of electrons remains available to accept a proton (Brønsted-Lowry basicity), its ability to attack an electrophilic carbon center (nucleophilicity) is severely diminished. This "non-nucleophilic" character is the cornerstone of its utility in a wide array of chemical transformations.
Upon protonation, 2,6-lutidine forms the 2,6-lutidinium ion. The pKa of this conjugate acid is approximately 6.7, rendering 2,6-lutidine a moderately weak base. This mild basicity is often advantageous, as it allows for the neutralization of acids generated during a reaction without introducing a harshly basic environment that could induce undesired side reactions or degradation of sensitive functional groups.
The hydrochloride salt of 2,6-lutidine is frequently used for its improved handling properties and water solubility compared to the free base. In solution, it exists in equilibrium with the free base, which then acts as the active proton scavenger.
Key Applications and Quantitative Data
The unique combination of steric hindrance and moderate basicity makes 2,6-lutidine an indispensable reagent in several classes of organic reactions. Its primary role is that of an acid scavenger, where it efficiently neutralizes acidic byproducts that could otherwise inhibit or decompose reactants and products.
Silylation of Alcohols: Protecting Group Chemistry
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step synthesis. Silyl triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), are highly reactive silylating agents that generate triflic acid as a byproduct. The presence of a non-nucleophilic base is crucial to neutralize this strong acid and prevent acid-catalyzed side reactions. 2,6-Lutidine is an excellent choice for this purpose, leading to high yields of the desired silyl ethers.
| Alcohol Substrate | Silylating Agent | Equivalents of 2,6-Lutidine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | TBSOTf | 1.5 | CH₂Cl₂ | -78 to 0 | 1 | >95 |
| Secondary Alcohol | TBSOTf | 2.0 | CH₂Cl₂ | 0 to 25 | 2 | >90 |
| Hindered Secondary Alcohol | TIPSOTf | 2.2 | CH₂Cl₂ | -78 to 0 | <5 | >90 |
| 1,3-Diol | DTBS(OTf)₂ | 3.0 | CHCl₃ | 25 | 1 | High |
Oxidative Cleavage of Olefins: A Crucial Additive
The oxidative cleavage of olefins to carbonyl compounds is a powerful synthetic tool. A common method involves the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄). It has been demonstrated that the addition of 2,6-lutidine to this system can dramatically improve reaction outcomes. In the absence of 2,6-lutidine, the reaction often stalls at the intermediate diol stage, leading to incomplete conversion. 2,6-Lutidine acts as a buffer, preventing a drop in pH that can lead to the formation of unreactive ruthenium species.
| Olefin Substrate | Additive | Reaction Time (h) | Yield of Ketone (%) |
| 1-Decene | None | 24 | Incomplete conversion |
| 1-Decene | 2,6-Lutidine | 4 | 85 |
| Cyclooctene | None | 24 | Stalled at diol |
| Cyclooctene | 2,6-Lutidine | 6 | 92 |
| α-Pinene | None | 24 | Low yield |
| α-Pinene | 2,6-Lutidine | 8 | 78 |
Glycosylation Reactions: Minimizing Side Products
In the synthesis of complex carbohydrates, such as in the Koenigs-Knorr reaction, the formation of glycosidic bonds can be accompanied by side reactions, including the formation of orthoesters. 2,6-Lutidine has been shown to be more effective than other amine bases in mediating certain glycosylation reactions, minimizing these side reactions due to the lower acidity of its conjugate acid compared to other substituted pyridines. This leads to higher yields and improved stereoselectivity of the desired glycoside.
Experimental Protocols
General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add 2,6-lutidine (1.5 mmol, 1.5 equiv).
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyldimethylsilyl ether.
Procedure for the Oxidative Cleavage of an Olefin using RuCl₃/NaIO₄ with 2,6-Lutidine as an Additive
-
To a stirred solution of the olefin (1.0 mmol) in a mixture of acetonitrile (CH₃CN, 5 mL) and water (H₂O, 5 mL), add sodium periodate (NaIO₄, 4.0 mmol, 4.0 equiv) and 2,6-lutidine (0.5 mmol, 0.5 equiv).
-
To this suspension, add a solution of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 mmol, 0.02 equiv) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC or gas chromatography (GC).
-
After completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any remaining oxidant, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude ketone or aldehyde by flash column chromatography.
Visualizing the Mechanism of Action
To better understand the role of 2,6-lutidine, the following diagrams illustrate its mechanism in key reactions.
Caption: Proton scavenging by 2,6-lutidine in silyl ether formation.
Caption: Workflow of olefin cleavage with and without 2,6-lutidine.
Conclusion
This compound stands as a testament to the principle that in organic chemistry, subtlety can be as powerful as brute force. Its carefully tailored structure, providing steric shielding to its basic center, allows it to perform the crucial role of a proton scavenger without interfering nucleophilically in the reaction. This unique characteristic has made it an invaluable tool in a variety of sensitive and high-stakes synthetic operations, from the routine protection of alcohols to the intricate steps of natural product synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the mechanism and application of 2,6-lutidine is not merely academic; it is a practical necessity for the efficient and elegant construction of complex molecules that drive scientific and medicinal progress. As the demands for synthetic efficiency and precision continue to grow, the "unseen hand" of non-nucleophilic bases like 2,6-lutidine will undoubtedly play an increasingly central role in the future of chemical synthesis.
An In-depth Technical Guide on the Safety, Handling, and Storage of 2,6-Lutidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 2,6-lutidine hydrochloride, a compound frequently utilized in organic synthesis as a non-nucleophilic base. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines data from the parent compound, 2,6-lutidine, with general principles for handling hydrochloride salts to ensure a high level of safety and procedural accuracy.
Chemical and Physical Properties
This compound is the salt formed from the reaction of the organic base 2,6-lutidine with hydrochloric acid. This conversion to a salt form alters its physical properties, most notably resulting in a solid with increased water solubility compared to its liquid freebase precursor.[1]
Table 1: Quantitative Data for 2,6-Lutidine
| Property | Value | References |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [3] |
| Appearance | Colorless to yellow oily liquid | [2] |
| Boiling Point | 143-145 °C | [3][4] |
| Melting Point | -6 °C | [3][4] |
| Flash Point | 33 °C (closed cup) | [2] |
| Density | 0.923 g/mL at 20 °C | [2] |
| Solubility in Water | Freely soluble | [2] |
| pKa of conjugate acid | 6.7 | [5] |
Table 2: Quantitative Data for this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₀ClN | - |
| Molecular Weight | 143.61 g/mol | - |
| Appearance | White crystalline solid | [1] |
| Solubility | Increased water solubility compared to 2,6-lutidine | [1] |
Safety and Hazard Information
GHS Hazard Statements for 2,6-Lutidine (Applicable as a baseline for the hydrochloride salt's toxicity):
-
H226: Flammable liquid and vapor.[2]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[6]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be required.[6]
General Hygiene Practices
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]
-
Do not eat, drink, or smoke in laboratory areas.[2]
-
Contaminated clothing should be removed immediately and laundered before reuse.[2]
Storage
Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
As a hydrochloride salt, it may be hygroscopic. Store in a desiccator if necessary to prevent moisture absorption.
-
Protect from sources of ignition, although as a solid, the risk is lower than for the liquid freebase.[6]
Experimental Protocols
Synthesis of this compound
This protocol describes the straightforward acid-base reaction to form this compound.[1]
Materials:
-
2,6-Lutidine
-
Hydrochloric acid (e.g., 1 M solution in diethyl ether or aqueous HCl)
-
Anhydrous diethyl ether (or another suitable organic solvent)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2,6-lutidine in a suitable organic solvent, such as anhydrous diethyl ether, in a reaction flask.
-
With stirring, slowly add a solution of hydrochloric acid. The reaction is exothermic.
-
This compound, being insoluble in diethyl ether, will precipitate as a white crystalline solid.[1]
-
Continue stirring for a designated period to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to remove residual solvent.
Caption: Workflow for the synthesis of this compound.
General Protocol for Use in Silylation Reactions
2,6-Lutidine and its hydrochloride salt are often used as non-nucleophilic bases in reactions such as the silylation of alcohols.[7]
Materials:
-
Alcohol to be silylated
-
Silylating agent (e.g., a trialkylsilyl triflate)
-
2,6-Lutidine or this compound
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction flask and stirring apparatus
-
Quenching solution and workup reagents
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve the alcohol and 2,6-lutidine (or its hydrochloride) in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the silylating agent to the reaction mixture with stirring.
-
Allow the reaction to proceed for the specified time, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer in vacuo to obtain the crude silylated product.
-
Purify the product by a suitable method, such as column chromatography.
Caption: General workflow for a silylation reaction using 2,6-Lutidine.
Logical Relationships
Caption: Relationship between 2,6-Lutidine and its hydrochloride salt.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,6-Lutidine [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Lutidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2,6-Lutidine Hydrochloride (also known as 2,6-dimethylpyridinium chloride). The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | D₂O | ~8.0 | Triplet | ~7.8 | H-4 (para) |
| ~7.5 | Doublet | ~7.8 | H-3, H-5 (meta) | ||
| ~2.7 | Singlet | - | -CH₃ | ||
| ¹³C NMR | D₂O | ~150 | - | - | C-2, C-6 (ipso) |
| ~145 | - | - | C-4 (para) | ||
| ~128 | - | - | C-3, C-5 (meta) | ||
| ~20 | - | - | -CH₃ |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is based on typical values for pyridinium salts and related compounds.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |
| 3000-2800 | Medium-Strong | C-H stretch (aromatic and methyl) |
| 2800-2400 | Broad, Strong | N⁺-H stretch (pyridinium ion) |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1480-1440 | Medium | CH₃ asymmetric deformation |
| 1390-1370 | Medium | CH₃ symmetric deformation |
| ~780 | Strong | C-H out-of-plane bending (aromatic) |
Source: Adapted from the NIST Chemistry WebBook for 2,6-dimethylpyridine hydrochloride[1].
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z Value | Assignment |
| ESI | Positive | 108.08 | [M+H]⁺ (protonated 2,6-lutidine) |
| EI | Positive | 107.07 | [M]⁺ (2,6-lutidine free base) |
Note: Electrospray ionization (ESI) is suitable for analyzing the salt form, which will show the cation. Electron ionization (EI) of the salt will typically lead to the detection of the free base after thermal decomposition in the source.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak). For pyridinium salts, the protonation of the nitrogen atom leads to a downfield shift of the ring proton signals compared to the free base[2].
2.2 Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[3].
2.3 Mass Spectrometry (MS)
For the analysis of the intact salt, Electrospray Ionization (ESI) is the preferred method. A dilute solution of this compound in a solvent such as methanol or acetonitrile/water is infused into the ESI source. The analysis is typically performed in positive ion mode to detect the 2,6-dimethylpyridinium cation. If using a technique like Electron Ionization (EI), which is common with Gas Chromatography-Mass Spectrometry (GC-MS), the salt will likely decompose to the free base, 2,6-lutidine, in the hot inlet, and the resulting mass spectrum will be that of the free base[4][5].
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and applications of 2,6-lutidine hydrochloride, with a particular focus on its pKa and basicity. This document is intended to be a valuable resource for professionals in research, and drug development.
Core Concepts: pKa and Basicity of 2,6-Lutidine
2,6-Lutidine, also known as 2,6-dimethylpyridine, is a heterocyclic organic compound. Its hydrochloride salt is formed by the protonation of the nitrogen atom in the pyridine ring. The pKa of the conjugate acid (the 2,6-lutidinium ion) is a critical parameter that quantifies its acidity and, conversely, the basicity of 2,6-lutidine.
The pKa of 2,6-lutidinium hydrochloride is approximately 6.7 . This value indicates that 2,6-lutidine is a moderately weak base. The presence of two methyl groups in the ortho positions to the nitrogen atom introduces significant steric hindrance. This steric bulk does not significantly alter the intrinsic basicity of the nitrogen atom compared to pyridine, but it does hinder its ability to act as a nucleophile. This characteristic makes 2,6-lutidine a widely used non-nucleophilic base in organic synthesis.
Comparative Basicity of Pyridine Derivatives
The basicity of pyridine and its derivatives is influenced by the electronic and steric effects of the substituents on the ring. The following table provides a comparison of the pKa values of the conjugate acids of 2,6-lutidine and other common pyridine bases in water. A higher pKa value for the conjugate acid corresponds to a stronger base.
| Compound | Structure | pKa of Conjugate Acid |
| Pyridine | C₅H₅N | 5.25 |
| 2-Picoline (2-Methylpyridine) | CH₃C₅H₄N | 5.97 |
| 2,6-Lutidine (2,6-Dimethylpyridine) | (CH₃)₂C₅H₃N | 6.72 |
| 2,4,6-Collidine (2,4,6-Trimethylpyridine) | (CH₃)₃C₅H₂N | 7.43 |
The data clearly shows that the addition of electron-donating methyl groups to the pyridine ring increases the basicity of the nitrogen atom.
Experimental Protocols for pKa Determination
The pKa of this compound can be accurately determined using several experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.
Potentiometric Titration
This method involves the gradual titration of a solution of this compound with a standardized strong base, while monitoring the pH of the solution.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the 2,6-lutidinium ions have been neutralized. This point corresponds to the inflection point of the titration curve.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated (2,6-lutidinium ion) and deprotonated (2,6-lutidine) forms of the molecule have different ultraviolet absorption spectra.
Materials and Equipment:
-
This compound
-
Buffer solutions of known pH (ranging from pH 5 to 8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.
-
Preparation of Sample Solutions: Prepare a series of solutions by diluting a known volume of the stock solution in buffer solutions of different pH values.
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-350 nm).
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 10).
-
Measure the absorbance of each buffered solution at these two wavelengths.
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form at a specific wavelength.
-
A plot of log((A - A_B) / (A_A - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Applications in Research and Drug Development
The unique properties of 2,6-lutidine, particularly its steric hindrance and non-nucleophilic basicity, make it a valuable reagent in various aspects of chemical research and drug development.
Organic Synthesis
2,6-Lutidine is frequently employed as an acid scavenger in reactions that produce acidic byproducts. Its inability to act as a nucleophile prevents it from participating in unwanted side reactions. A prominent application is in the formation of silyl ethers, which are common protecting groups for alcohols.
The following diagram illustrates a typical workflow for the protection of an alcohol as a silyl ether using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,6-lutidine.
Drug Development
In the context of drug development, 2,6-lutidine and its derivatives can serve as important building blocks or reagents in the synthesis of complex pharmaceutical compounds. Its role as a non-nucleophilic base is particularly crucial in multi-step syntheses where sensitive functional groups need to be preserved. For instance, in the synthesis of certain kinase inhibitors, 2,6-lutidine can be used to facilitate reactions without interfering with the desired chemical transformations.[1]
The following diagram illustrates the logical relationship of components in a synthetic step for a kinase inhibitor, where a non-nucleophilic base like 2,6-lutidine is essential.
References
An In-depth Technical Guide to the Natural Occurrence and Sources of 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Lutidine, systematically known as 2,6-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula (CH₃)₂C₅H₃N. It is a colorless to pale yellow oily liquid characterized by a pungent, nutty aroma. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, agrochemicals, and food science, primarily for its role as a sterically hindered non-nucleophilic base and as a flavor component. This technical guide provides a comprehensive overview of the natural occurrence and sources of 2,6-lutidine, complete with quantitative data, detailed experimental protocols for its extraction and identification, and an exploration of its biosynthetic pathways.
Natural Occurrence of 2,6-Lutidine
2,6-Lutidine is a naturally occurring compound found in a variety of sources, ranging from fossil fuels to everyday consumables. Its presence contributes to the characteristic aroma and flavor profiles of many substances.
Fossil Fuels and Byproducts
Historically, the primary natural sources for the isolation of 2,6-lutidine have been coal tar and bone oil.[1][2]
-
Coal Tar: This complex mixture of organic compounds, a byproduct of coal carbonization, contains a basic fraction from which 2,6-lutidine can be isolated.[1][3] The distillation of coal tar yields various fractions, with the pyridine and picoline fraction being a rich source of lutidines.[4]
-
Bone Oil: Also known as Dippel's oil, this is a nitrogenous byproduct of the destructive distillation of bones. The basic fraction of bone oil has been a known source of 2,6-lutidine.[2][3]
In Food and Beverages
2,6-Lutidine has been identified as a volatile flavor compound in a diverse range of food and beverage products, where it often contributes to nutty, roasted, and bready notes.
-
Roasted Products: The roasting process, particularly in coffee, can lead to the formation of various volatile compounds, including 2,6-dimethylpyrazine, a compound similar in structure and aroma to 2,6-lutidine.[5]
-
Fermented Products: It is found in fermented beverages like soy sauce aroma type Baijiu.[6]
-
Other Foodstuffs: Its presence has also been reported in black tea and aged whiskey, contributing to their complex aroma profiles.[7][8][9]
In Tobacco
2,6-Lutidine is a known constituent of tobacco and its smoke.[10] The concentration and composition of pyridines in tobacco smoke can be influenced by the pH of the smoke.[11]
Quantitative Data on 2,6-Lutidine in Natural Sources
The concentration of 2,6-lutidine can vary significantly depending on the source and processing methods. The following table summarizes available quantitative data.
| Natural Source | Concentration Range | Analytical Method | Reference(s) |
| Roasted Coffee | 2-methylpyrazine (structurally similar) is a major alkylpyrazine | SIDA-GC-MS | [5] |
| Soy Sauce Aroma Baijiu | 460–1590 μg·L⁻¹ | UPLC–MS/MS | [6] |
Note: Quantitative data for 2,6-lutidine in many natural sources is not extensively documented in publicly available literature. The data for roasted coffee refers to a structurally similar and aromatically relevant compound.
Experimental Protocols
Extraction of 2,6-Lutidine from Coal Tar (Basic Fraction)
This protocol outlines a general procedure for the separation of the basic fraction from coal tar, which is a primary source of 2,6-lutidine.
Objective: To isolate the basic components, including pyridines and lutidines, from crude coal tar.
Materials:
-
Crude coal tar
-
Sulfuric acid (dilute)
-
Sodium hydroxide solution
-
Organic solvent (e.g., toluene, diethyl ether)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Acid Extraction: The crude coal tar is washed with a dilute solution of sulfuric acid. The basic nitrogen-containing compounds, including 2,6-lutidine, will react with the acid to form water-soluble salts.
-
Separation: The aqueous layer containing the salts is separated from the non-polar tar components using a separatory funnel.
-
Basification: The acidic aqueous extract is then treated with a strong base, such as sodium hydroxide, to liberate the free bases.
-
Solvent Extraction: The liberated basic compounds are extracted from the aqueous solution using an organic solvent like toluene or diethyl ether.
-
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation to yield the crude basic fraction.
-
Fractional Distillation: The crude basic fraction is then subjected to fractional distillation to separate the individual components based on their boiling points. 2,6-Lutidine has a boiling point of approximately 144 °C.[4][12]
Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification and Quantification of 2,6-Lutidine in Complex Matrices
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2,6-lutidine in complex samples such as food, beverages, and environmental matrices.
Objective: To identify and quantify 2,6-lutidine in a sample matrix.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms, HP-5MS).
-
Mass Spectrometer (MS) detector.
-
Headspace or Solid-Phase Microextraction (SPME) autosampler for volatile extraction.
Typical GC-MS Parameters:
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation (General):
-
Solid Samples (e.g., coffee, tea): A representative sample is ground to a fine powder. A known amount is placed in a headspace vial.
-
Liquid Samples (e.g., whiskey, baijiu): A known volume of the liquid is placed in a headspace vial, often with the addition of a salt (e.g., NaCl) to increase the volatility of the analytes.
-
Extraction: Headspace-SPME is a common technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. The fiber is then desorbed in the GC injector.
-
Analysis: The sample is injected into the GC-MS system. Identification of 2,6-lutidine is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is typically performed using an internal standard and a calibration curve.[10][13][14]
Biosynthesis of 2,6-Lutidine
The precise biosynthetic pathway of 2,6-lutidine in plants and microorganisms is not as well-elucidated as that of other pyridine alkaloids like nicotine. However, general principles of pyridine ring biosynthesis can provide a basis for a putative pathway.
General Pyridine Alkaloid Biosynthesis
In plants, the pyridine ring of many alkaloids, such as nicotine, is derived from nicotinic acid (niacin).[1] The biosynthesis of nicotinic acid itself involves the quinolinate pathway.
Putative Biosynthetic Pathway for 2,6-Lutidine
While a definitive pathway is not established, the formation of a substituted pyridine like 2,6-lutidine could potentially involve a condensation reaction. One plausible, though not definitively proven in a biological context, route could be analogous to chemical syntheses, such as the Hantzsch pyridine synthesis.[15] This would involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source.
Another possibility involves the enzymatic C-methylation of a pyridine precursor. Recent research has shown that C-methylation of pyridines can occur through temporary dearomatization, although this has been demonstrated in a catalytic chemical context rather than a biological one.[16][17]
The enzymatic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using xylene monooxygenase has been demonstrated, indicating that enzymes can act on the methyl groups of 2,6-lutidine.[6][18][19] This suggests the possibility of enzymatic pathways for its formation as well.
Below is a conceptual workflow illustrating the general approach to elucidating a biosynthetic pathway.
Caption: A conceptual workflow for the elucidation of the 2,6-lutidine biosynthetic pathway.
Conclusion
2,6-Lutidine is a naturally occurring compound with a widespread distribution in both geological and biological sources. Its presence is notable in coal tar, bone oil, tobacco, and a variety of food and beverage products, where it often contributes to the sensory profile. While methods for its extraction and analysis are established, particularly using GC-MS, there is a need for more comprehensive quantitative data across a broader range of natural products. Furthermore, the complete biosynthetic pathway of 2,6-lutidine remains an area for future research. A deeper understanding of its natural origins and formation can provide valuable insights for its application in the food, flavor, and pharmaceutical industries.
References
- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 7. PERCEPTION OF HETEROCYCLIC NITROGEN COMPOUNDS IN MATURE WHISKY [dcs.ed.ac.uk]
- 8. Analysis of Volatile Compounds with Odor Characteristics in Dianhong, Chuanhong, and Keemunhong Based on SPME-GC×GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. CN111077257B - Method for determining six components of coal tar - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
use of 2,6-Lutidine hydrochloride as a sterically hindered base in organic synthesis
Application Notes: 2,6-Lutidine Hydrochloride in Organic Synthesis
Introduction
This compound is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound.[1] The defining characteristic of 2,6-lutidine and its salt is the strategic placement of two methyl groups adjacent to the nitrogen atom on the pyridine ring. This substitution pattern creates significant steric hindrance, which dramatically reduces the nucleophilicity of the nitrogen atom.[1][2] While it readily accepts a proton, acting as a mild base, it is unlikely to participate in nucleophilic attacks on electrophilic centers, a common source of unwanted side reactions.[2] The conjugate acid of 2,6-lutidine, the 2,6-lutidinium ion, has a pKa of approximately 6.7, making it a moderately weak acid.[1][2] This property allows 2,6-lutidine to function as a "proton scavenger," neutralizing acids generated during a reaction without introducing a strongly basic or nucleophilic species that could interfere with the desired transformation.[2]
Key Applications
The unique properties of 2,6-lutidine and its hydrochloride salt make them valuable reagents in a variety of organic transformations:
-
Silylation Reactions: 2,6-Lutidine is widely used as an acid scavenger in the protection of alcohols as silyl ethers.[1] For instance, the protection of alcohols using trialkylsilyl triflates in the presence of 2,6-lutidine proceeds in high yields (often exceeding 90%).[1][2] It is effective for the silylation of primary and secondary alcohols, and under specific conditions, also for tertiary and unreactive secondary alcohols.[1]
-
Glycosylation Reactions: It is more effective than other amine bases in mediating certain glycosylation reactions.[2] The lower acidity of its conjugate acid helps to minimize side reactions.[1]
-
Oxidative Cleavage of Olefins: 2,6-Lutidine has been identified as a beneficial additive for the oxidative cleavage of olefins to ketones by NaIO4 in the presence of catalytic RuCl3. It improves yields and shortens reaction times by preventing the reaction from stalling at the diol intermediate.[1][3]
-
Deprotection Reactions: The combination of TESOTf and 2,6-lutidine has been shown to chemoselectively deprotect acetals derived from aldehydes in the presence of ketals, a transformation not easily achieved with other methods.[4]
-
Chlorination Reactions: this compound can be used as a recoverable catalyst for the 2,2-dichlorination of aldehydes with gaseous chlorine in dichloromethane, providing an environmentally benign process.[5]
Quantitative Data Summary
The following tables summarize quantitative data for reactions utilizing 2,6-lutidine as a sterically hindered base.
Table 1: Silylation of Alcohols
| Silylating Agent | Substrate | Temperature (°C) | Solvent | Yield (%) | Reference |
| Triisopropylsilyl Trifluoromethanesulfonate | Primary/Secondary Alcohols | -78 to 0 | CH₂Cl₂ | >90 | [1] |
| i-PrEt₂SiOTf | Tertiary Alcohols | Room Temperature | CH₂Cl₂ | - | [1] |
| t-Butyldimethylsilyl Trifluoromethanesulfonate | Tertiary/Unreactive Secondary Alcohols | 0 to 25 | CH₂Cl₂ | - | [1] |
| Tris(arylmethyl)chlorosilane | Secondary Allylic Alcohols | -20 | DMF | - | [1] |
Table 2: Oxidative Cleavage of Olefins
| Substrate | Additive | Reaction Time | Yield (%) | Reference |
| Olefin | 2,6-Lutidine | Shortened | Improved | [1][3] |
| Olefin | None | Longer (stalls at diol) | Lower | [1][3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using triisopropylsilyl trifluoromethanesulfonate and 2,6-lutidine.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the primary alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add 1.5 equivalents of anhydrous 2,6-lutidine to the stirred solution.
-
Addition of Silylating Agent: Slowly add 1.2 equivalents of triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to 0 °C over a period of 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Protocol 2: Oxidative Cleavage of an Olefin to a Ketone
This protocol is adapted from the use of 2,6-lutidine as an additive to improve reaction efficiency.[1][3]
-
Preparation: To a stirred solution of the olefin (1 equivalent) in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add a catalytic amount of ruthenium(III) chloride (RuCl₃).
-
Addition of Reagents: Add sodium periodate (NaIO₄) (4 equivalents) and 2,6-lutidine (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired ketone.
Protocol 3: Preparation of this compound
This protocol describes the straightforward acid-base reaction to form the hydrochloride salt.[2]
-
Dissolution: Dissolve 2,6-lutidine in a suitable organic solvent, such as diethyl ether, in a reaction vessel.
-
Acidification: While stirring, add a solution of 1 M hydrogen chloride in diethyl ether dropwise.
-
Precipitation: this compound, being insoluble in ether, will precipitate out as a white crystalline solid.[2]
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to obtain pure this compound.
Visualizations
Logical Relationship of 2,6-Lutidine's Properties and Applications
Caption: Key properties of 2,6-lutidine and their influence on its applications.
Experimental Workflow for Silylation of an Alcohol
Caption: Step-by-step workflow for a typical alcohol silylation reaction.
Simplified Mechanism of Alcohol Silylation
Caption: Simplified reaction mechanism for alcohol silylation using 2,6-lutidine.
References
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 3. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 4. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of 2,6-Lutidine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Lutidine hydrochloride, the salt of the sterically hindered, non-nucleophilic base 2,6-lutidine, is a versatile reagent in pharmaceutical synthesis. Its unique properties, primarily stemming from the steric hindrance provided by the two methyl groups flanking the nitrogen atom, make it an ideal choice for a variety of chemical transformations where minimization of side reactions is critical. The hydrochloride salt offers advantages over the free base, including improved solubility in certain solvent systems and easier handling of a solid reagent.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations.
Key Applications
This compound is primarily utilized as an acid scavenger in reactions that generate acidic byproducts. Its non-nucleophilic nature prevents it from participating in unwanted side reactions, such as attacking electrophilic centers in the reactants or products.[2]
Protection of Alcohols as Silyl Ethers
The protection of hydroxyl groups is a fundamental step in the synthesis of many complex pharmaceutical molecules. Silyl ethers are one of the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. 2,6-Lutidine is a widely used base for silylation reactions, particularly with reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).[3] The use of this compound allows for the in-situ generation of the free base, which then scavenges the triflic acid generated during the reaction.
Experimental Workflow: Silylation of a Primary Alcohol
Caption: General workflow for the silylation of a primary alcohol using TBDMSOTf and this compound.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of these often complex heterocyclic molecules requires precise control of reactivity. In the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors, 2,6-lutidine is employed as a base to facilitate the displacement of a chloride from the thiadiazinone core by an aniline derivative.[4] This reaction highlights the utility of 2,6-lutidine in preventing undesired side reactions with the sensitive heterocyclic scaffold.
Reaction Scheme: Synthesis of a Kinase Inhibitor Intermediate
Caption: Role of 2,6-lutidine in the synthesis of a kinase inhibitor intermediate.
Data Presentation
The choice of a non-nucleophilic base can significantly impact the yield of a desired product by minimizing side reactions. The following table summarizes the yield of a kinase inhibitor intermediate using 2,6-lutidine.
| Reactant (Substituted Aniline) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(3-aminophenyl)ethan-1-one | 2,6-Lutidine | Ethanol | 2 | 67 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Anilino-5-chloro-4H-1,2,6-thiadiazin-4-one Derivatives
This protocol is adapted from the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors.[4]
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one
-
Substituted aniline (1.0 equivalent)
-
2,6-Lutidine (2.0 equivalents)
-
Ethanol (EtOH)
-
tert-Butyl methyl ether (t-BuOMe)
-
n-Hexane
Procedure:
-
To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in ethanol at approximately 20°C, add the substituted aniline (1.0 equivalent) in one portion.
-
Stir the mixture for 30 minutes at this temperature.
-
Add 2,6-lutidine (2.0 equivalents) to the reaction mixture.
-
Continue stirring at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).
-
Upon completion, a yellow solid will form. Filter the solid under vacuum.
-
Wash the collected solid with ethanol, followed by tert-butyl methyl ether, and finally n-hexane.
-
Dry the solid to obtain the desired 3-anilino-5-chloro-4H-1,2,6-thiadiazin-4-one derivative.
Note: While this protocol uses 2,6-lutidine directly, this compound can be used as a starting material. In such cases, an additional equivalent of a non-nucleophilic base (e.g., a hindered amine) would be required to neutralize the hydrochloride and generate the free 2,6-lutidine in situ. Alternatively, the free base can be generated from the hydrochloride salt in a separate step prior to the reaction.
Protocol for In-Situ Generation of 2,6-Lutidine from its Hydrochloride Salt
Caption: A general procedure for the in-situ generation of 2,6-lutidine from its hydrochloride salt for use in synthesis.
Conclusion
This compound serves as a valuable reagent in pharmaceutical synthesis, primarily as a precursor to the sterically hindered, non-nucleophilic base 2,6-lutidine. Its application is crucial in reactions where the suppression of side reactions is paramount for achieving high yields and purity of the target pharmaceutical compounds. The protocols and data presented herein provide a foundation for the effective utilization of this reagent in the development of novel therapeutics. Further exploration of its use in a wider range of synthetic transformations is warranted.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. CN1733729A - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: 2,6-Lutidine Hydrochloride in Organic Synthesis
Introduction
2,6-Lutidine and its hydrochloride salt are pivotal reagents in modern organic synthesis. The defining characteristic of 2,6-lutidine is its nature as a sterically hindered, non-nucleophilic base. The two methyl groups positioned ortho to the nitrogen atom impede its ability to act as a nucleophile while preserving its capacity to scavenge protons. This unique property makes it an invaluable tool for preventing unwanted side reactions in a variety of chemical transformations. The hydrochloride salt is often utilized for its improved handling properties and water solubility.
These application notes provide detailed protocols and data for two significant applications of 2,6-lutidine: the silylation of alcohols for protection strategies and its role in a Frustrated Lewis Pair (FLP) system for the catalytic hydrogenation of carbon dioxide.
Application 1: Silyl Ether Protection of Alcohols
Overview
The protection of hydroxyl groups as silyl ethers is a fundamental strategy in multi-step organic synthesis. 2,6-Lutidine is a highly effective base for this transformation, particularly when using reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). Its role is to neutralize the triflic acid generated during the reaction, preventing acid-catalyzed side reactions or deprotection of other sensitive functional groups. Its steric bulk prevents it from competing with the alcohol as a nucleophile and attacking the silylating agent.
Experimental Protocol: General Procedure for TBS Protection of Alcohols
A representative procedure for the protection of a primary or secondary alcohol is as follows:
-
Preparation: To a solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 equiv.).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv.) dropwise to the stirred solution. The reaction temperature is critical and may vary depending on the substrate's reactivity.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.
Workflow for TBS Protection of an Alcohol
Application Notes and Protocols for Silyl Ether Formation Using 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and guidelines for the use of 2,6-lutidine as a sterically hindered, non-nucleophilic base in the formation of silyl ethers, a crucial protecting group strategy in organic synthesis. The document outlines the mechanism of action, typical reaction conditions, and quantitative data for the silylation of alcohols using various silylating agents in the presence of 2,6-lutidine. While the primary focus is on the widely used free base, 2,6-lutidine, a brief discussion on its hydrochloride salt is also included.
Introduction
Silyl ethers are one of the most widely utilized protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of installation, stability under a range of reaction conditions, and selective removal.[1] The formation of silyl ethers typically involves the reaction of an alcohol with a silyl halide or triflate in the presence of a base. The choice of base is critical to the success of the silylation reaction, especially when dealing with sensitive substrates or sterically hindered alcohols.
2,6-Lutidine, a sterically hindered pyridine derivative, is an excellent choice as a non-nucleophilic base for these transformations.[2][3] Its primary role is to act as an acid scavenger, neutralizing the acidic byproduct (e.g., triflic acid or hydrochloric acid) generated during the reaction, thereby preventing acid-catalyzed side reactions and promoting the desired silylation.[3] The steric bulk of the two methyl groups adjacent to the nitrogen atom prevents it from acting as a nucleophile, which could otherwise lead to unwanted side products.[3]
While 2,6-lutidine is the active base, its hydrochloride salt, 2,6-lutidine hydrochloride, is a stable, crystalline solid that can be used as a precursor. The free base can be generated in situ by the addition of a stronger, non-nucleophilic base. However, direct use of the free base is more common and is the focus of the protocols provided herein.
Data Presentation
The following table summarizes typical reaction conditions and yields for the formation of tert-butyldimethylsilyl (TBS) ethers using 2,6-lutidine with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), a highly reactive silylating agent.
| Substrate (Alcohol) | Silylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | -78 | 1 h | 99 | [4] |
| Secondary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | RT | 2 h | >95 | [5][6] |
| Hindered Secondary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | 0 | 4 h | 95 | [6] |
| Tertiary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | 25 | 1-24 h | High | [7][8] |
| Phenolic Hydroxyl | TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | Varies | High | [7] |
Note: "RT" denotes room temperature. Yields are typically high but can vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Formation of a TBS Ether using TBSOTf and 2,6-Lutidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M). Add 2,6-lutidine (2.0 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Silylating Agent Addition: Slowly add TBSOTf (1.5 eq) to the stirred solution via syringe. A white precipitate of 2,6-lutidinium triflate may form.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Mandatory Visualizations
Signaling Pathway of Silyl Ether Formation
Caption: Mechanism of silyl ether formation with 2,6-lutidine.
Experimental Workflow for Silyl Ether Formation
Caption: Workflow for a typical silyl ether synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Role of 2,6-Lutidine Hydrochloride in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Lutidine hydrochloride serves as a critical reagent in modern peptide synthesis, primarily utilized as a sterically hindered, non-nucleophilic base. Its application is particularly advantageous in minimizing side reactions, most notably racemization of amino acid residues during the coupling process. This document provides detailed application notes on the role of this compound in peptide synthesis, alongside comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS). Quantitative data from representative studies are summarized to highlight its efficacy in improving peptide purity and yield.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to form complex polypeptide chains. A critical step in SPPS is the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain on the solid support. This reaction is facilitated by a coupling reagent and a base. The choice of base is crucial as it can significantly impact the efficiency of the coupling reaction and the stereochemical integrity of the final peptide.
Commonly used bases, such as N,N-diisopropylethylamine (DIPEA), can sometimes promote side reactions, including the racemization of the activated amino acid. Racemization is the process where the L-amino acid is converted to its D-isomer, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
2,6-Lutidine, a sterically hindered pyridine derivative, has emerged as a valuable alternative base in peptide synthesis. Its bulky methyl groups adjacent to the nitrogen atom render it non-nucleophilic, preventing it from participating in unwanted side reactions. The hydrochloride salt is often used for its stability and ease of handling.
Key Applications and Advantages of this compound
The primary role of this compound in peptide synthesis is to act as a proton scavenger, neutralizing the acidic species generated during the activation of the carboxylic acid group of the incoming amino acid. Its key advantages include:
-
Minimization of Racemization: The steric hindrance provided by the two methyl groups prevents the base from abstracting the α-proton of the activated amino acid, which is the primary mechanism of racemization. This is particularly beneficial when coupling sensitive amino acids such as cysteine and histidine.
-
Compatibility with Modern Coupling Reagents: 2,6-Lutidine is highly compatible with a wide range of modern, highly efficient coupling reagents, including uronium/aminium salts like HATU, HBTU, and COMU.
-
Improved Purity and Yield: By reducing the formation of racemized byproducts, the use of 2,6-lutidine can lead to a higher purity of the crude peptide, simplifying the subsequent purification process and potentially increasing the overall isolated yield.
-
Application in "Green" Peptide Synthesis: 2,6-Lutidine has been successfully employed in aqueous-based peptide synthesis protocols, contributing to the development of more environmentally friendly synthetic methodologies.
Quantitative Data Summary
The following tables summarize the impact of using sterically hindered bases like 2,6-lutidine or its analog, 2,4,6-collidine, on peptide purity and the suppression of racemization compared to less hindered bases.
Table 1: Comparison of Bases for Racemization Suppression in Cysteine Coupling
| Base | Coupling Reagent | Peptide Sequence | % Racemization | Reference |
| N-methylmorpholine | HCTU | Protoxin II (contains Cys) | ~50% | [1] |
| 2,4,6-Collidine | HCTU | Protoxin II (contains Cys) | Suppressed | [1] |
Table 2: Qualitative Comparison of Common Bases in Peptide Synthesis
| Property | 2,6-Lutidine | DIPEA (N,N-Diisopropylethylamine) | NMM (N-Methylmorpholine) |
| Steric Hindrance | High | Moderate | Low |
| Nucleophilicity | Low | Low | Moderate |
| Basicity (pKa of conjugate acid) | ~6.7 | ~10.7 | ~7.4 |
| Racemization Suppression | Excellent | Good | Moderate |
| Common Coupling Reagents | COMU, HATU, HBTU | HATU, HBTU, DIC | HBTU, TBTU |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using this compound
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., COMU, HATU)
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., COMU, 3-5 equivalents) in DMF.
-
Add 2,6-lutidine (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then MeOH. Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Specific Protocol for COMU/2,6-Lutidine Mediated Coupling
This protocol provides a more specific procedure for the coupling step using COMU and 2,6-lutidine.
Reagents:
-
Fmoc-amino acid (4 eq.)
-
COMU (4 eq.)
-
2,6-Lutidine (8 eq.)
-
DMF
Procedure:
-
Pre-activation: In a clean, dry vial, dissolve the Fmoc-amino acid and COMU in DMF.
-
Base Addition: Add 2,6-lutidine to the solution from step 1 and mix for 1-2 minutes. The solution may change color.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test. Upon completion, drain the solution and wash the resin thoroughly with DMF.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.
Mechanism of Racemization Suppression by 2,6-Lutidine
Caption: 2,6-Lutidine's steric hindrance prevents α-proton abstraction, suppressing racemization.
Conclusion
This compound is a valuable tool in the arsenal of peptide chemists, offering a significant advantage in preserving the stereochemical integrity of synthetic peptides. Its use as a non-nucleophilic base, particularly in conjunction with modern coupling reagents, effectively minimizes racemization, leading to higher purity crude products and more efficient overall synthesis. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in both research and development settings.
References
Application Notes and Protocols: 2,6-Lutidine Hydrochloride in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,6-lutidine and its hydrochloride salt in glycosylation reactions, with a focus on its role as a non-nucleophilic base to control reaction stereoselectivity. The protocols and data presented are intended to guide researchers in the development of robust and efficient glycosylation strategies.
Introduction
Glycosylation is a critical reaction in the synthesis of a wide array of biologically active molecules, including therapeutics and research tools. The stereoselective formation of the glycosidic bond is a significant challenge in carbohydrate chemistry. 2,6-Lutidine, a sterically hindered and non-nucleophilic pyridine derivative, has emerged as a valuable reagent in controlling the stereochemical outcome of glycosylation reactions.[1] Its primary role is to act as an acid scavenger, neutralizing acidic byproducts that can lead to undesired side reactions and loss of stereocontrol. While often added as the free base, in the presence of acidic promoters or byproducts like HCl, it forms the 2,6-lutidinium ion in situ. Therefore, understanding the application of 2,6-lutidine is directly relevant to protocols involving 2,6-lutidine hydrochloride.
Key Applications
The primary application of 2,6-lutidine in glycosylation is in reactions where control of anomeric selectivity is crucial, particularly in the synthesis of 2-deoxy glycosides.[2][3] The absence of a participating group at the C-2 position of these sugars makes stereocontrol challenging. 2,6-Lutidine, as a mild base, helps to modulate the reactivity of the system, favoring the formation of a desired anomer.
A notable example is the phenanthroline-assisted stereoselective synthesis of 2-deoxy glycosides, where various pyridine-based additives have been studied to optimize the reaction's stereoselectivity.[3][4] In this context, 2,6-lutidine has been shown to influence the α/β ratio of the resulting glycosidic bond.
Data Presentation
The following table summarizes the quantitative data from a study on the influence of pyridine-based additives on the stereoselective glycosylation of a 2-deoxy glycosyl chloride.
Table 1: Effect of Pyridine-Based Additives on the Glycosylation of a 2-Deoxy Glycosyl Donor
| Additive (10 mol %) | Yield (%) | α/β Ratio |
| 1,10-Phenanthroline | 83 | 90:10 |
| 2,6-Lutidine | 75 | 85:15 |
| 2,4,6-Collidine | 78 | 88:12 |
| Pyridine | 65 | 82:18 |
| No Additive | 70 | 80:20 |
Data sourced from a study on the phenanthroline-assisted stereoselective synthesis of 2-deoxy glycosides.[4]
Experimental Protocols
The following is a detailed protocol for a representative glycosylation reaction utilizing 2,6-lutidine as an additive. This protocol is adapted from the phenanthroline-assisted synthesis of 2-deoxy glycosides.[3][4]
Materials:
-
Glycosyl Donor (e.g., 3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl chloride)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4 Å), activated
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with activated 4 Å molecular sieves under an inert atmosphere.
-
Addition of Reactants: To the reaction flask, add the glycosyl acceptor (1.0 equivalent) and 2,6-lutidine (1.2 equivalents).
-
Dissolution: Add anhydrous dichloromethane to dissolve the reactants.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Glycosyl Donor: In a separate flame-dried flask, dissolve the glycosyl donor (1.5 equivalents) in anhydrous dichloromethane. Transfer this solution to the reaction mixture dropwise via a syringe or cannula over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the addition of a few drops of methanol.
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with dichloromethane.
-
Combine the organic filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired glycoside.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and determine the α/β ratio.
Mandatory Visualizations
Logical Relationship of Reagents and Products
Caption: Logical flow of reactants to products in the glycosylation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the glycosylation protocol.
References
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 3. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving 2,6-Lutidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
2,6-Lutidine hydrochloride is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound. The two methyl groups positioned adjacent to the nitrogen atom in the pyridine ring create significant steric hindrance.[1] This unique structural feature dramatically reduces the nucleophilicity of the nitrogen atom while maintaining its basicity (the pKa of its conjugate acid is approximately 6.7).[1][2] Consequently, 2,6-lutidine and its hydrochloride salt are widely utilized in organic synthesis as a sterically hindered, non-nucleophilic base.[1][2]
The primary advantage of using 2,6-lutidine is its ability to act as a "proton scavenger," neutralizing acids generated during a reaction without participating in unwanted nucleophilic side reactions.[1] This property is particularly valuable in transformations sensitive to nucleophilic attack, leading to cleaner reactions and higher yields. The hydrochloride salt offers enhanced water solubility compared to the free base, making it a convenient reagent in various reaction media.[1]
Key Applications:
-
Acid Scavenger in Silyl Ether Formation: It is highly effective in promoting the protection of alcohols as silyl ethers using reagents like trialkylsilyl triflates, often achieving yields greater than 90%.[1][3]
-
Glycosylation Reactions: Used as a mild base to mediate certain glycosylation reactions, minimizing side reactions.[1][3]
-
Oxidative Cleavage of Olefins: It serves as a beneficial additive in the oxidative cleavage of olefins to ketones, improving yields and reducing reaction times.[3][4]
-
Formation of Orthoesters: It is more effective than other bases in converting 2-acetylpyranosyl bromide to an orthoester.[3]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety parameters for 2,6-Lutidine and its hydrochloride salt is provided below for easy reference.
Table 1: Physicochemical Properties
| Property | 2,6-Lutidine | This compound |
| Molecular Formula | C₇H₉N | C₇H₁₀ClN |
| Molar Mass | 107.15 g/mol [2][5] | 143.61 g/mol [6][7][8] |
| Appearance | Colorless oily liquid[2][9] | White crystalline solid[6] |
| Boiling Point | 144 °C[2][9] | N/A |
| Melting Point | -5.8 °C[2][9] | N/A |
| Density | 0.9252 g/cm³ at 20 °C[2][9] | N/A |
| pKa (of conjugate acid) | ~6.7[1][2][3] | ~6.6[1][6] |
| Solubility | Soluble in ethanol, ether, acetone.[9] Enhanced water solubility compared to free base.[1] |
Table 2: GHS Hazard and Precautionary Statements
| Category | 2,6-Lutidine |
| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor.[10] H302: Harmful if swallowed.[10][11] H315: Causes skin irritation.[10][11] H319: Causes serious eye irritation.[10][11] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames.[5][11] P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the straightforward acid-base reaction to convert 2,6-lutidine to its hydrochloride salt, which often results in near-quantitative yields.[1][6]
Materials:
-
2,6-Lutidine
-
Anhydrous diethyl ether
-
1 M Hydrogen chloride (HCl) in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,6-lutidine in a suitable volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature using a magnetic stirrer.
-
Slowly add a 1 M solution of hydrogen chloride in diethyl ether dropwise to the stirring 2,6-lutidine solution.
-
Upon addition of HCl, a white crystalline solid (this compound) will precipitate out of the solution as it is insoluble in diethyl ether.[6]
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Once the reaction is complete, isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
-
Dry the purified this compound under vacuum to remove residual solvent.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Protection of a Primary Alcohol using Triisopropylsilyl Triflate (TIPSOTf) and 2,6-Lutidine
This protocol details the use of 2,6-lutidine as an acid scavenger in the protection of a primary alcohol as a hindered silyl ether, a reaction known for its high efficiency.[1][3]
Materials:
-
Primary alcohol substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2,6-Lutidine (anhydrous)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
Round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (nitrogen or argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary alcohol substrate in anhydrous dichloromethane.
-
Add 1.5 equivalents of anhydrous 2,6-lutidine to the solution via syringe.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.2 equivalents of TIPSOTf to the cold, stirring solution via syringe.
-
Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the pure silyl ether.
Caption: Role of 2,6-lutidine in a silyl ether protection reaction.
Quantitative Data Summary
Table 3: Representative Reaction Conditions and Yields
| Reaction Type | Substrate | Reagents | Base | Solvent | Temp. | Time | Yield | Reference |
| Alcohol Protection | Primary/Secondary Alcohol | Trialkylsilyl triflate | 2,6-Lutidine | CH₂Cl₂ | -78 °C to 0 °C | 1-3 h | >90% | [1][3] |
| H₂ Activation | 2,6-Lutidine·BCl₃ | H₂ (10.2 atm) | N/A | 2,6-Lutidine | 100 °C | 16 h | 56% | [12] |
| Olefin Cleavage | Olefin | NaIO₄, RuCl₃ | 2,6-Lutidine | N/A | N/A | N/A | Improved | [3][4] |
Safety and Handling Protocols
2,6-Lutidine is a flammable liquid and is harmful if swallowed or in contact with skin, causing irritation.[10][11][13][14] Always handle it in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Impervious gloves (e.g., nitrile).
-
Clothing: Lab coat. Boots and clothing to prevent skin contact.[10]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][11][13]
-
Ground/bond container and receiving equipment to prevent static discharge.[11][13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[10]
Caption: General workflow for handling a 2,6-lutidine spill.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 7. This compound | C7H10ClN | CID 519116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethylpyridine, hydrochloride [webbook.nist.gov]
- 9. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. shakambari.net [shakambari.net]
- 12. osti.gov [osti.gov]
- 13. chemos.de [chemos.de]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols: 2,6-Lutidine Hydrochloride as a Reagent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-lutidine hydrochloride as a specialized reagent in chromatographic applications. Its unique properties as a sterically hindered, non-nucleophilic base make it a valuable tool for pH control in the separation of sensitive analytes.[1][2] The enhanced water solubility of the hydrochloride salt further facilitates its use in aqueous mobile phases.[1][2]
Application: pH Control in Reversed-Phase HPLC of Acid-Labile Compounds
Introduction:
Many pharmaceutical compounds and biomolecules are susceptible to degradation or undesirable structural changes under acidic conditions. The use of a sterically hindered, non-nucleophilic base like 2,6-lutidine allows for precise pH control in the mobile phase without the risk of the buffer agent participating in unwanted side reactions with the analytes.[1][2] This is particularly advantageous in the analysis of compounds with sensitive functional groups.
Principle:
This compound, in conjunction with its free base, can be used to prepare a buffer system. The pKa of the conjugate acid of 2,6-lutidine is approximately 6.6, making it suitable for buffering in the slightly acidic to neutral pH range.[2] The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom minimizes its nucleophilicity, preventing it from acting as a catalyst for degradation or forming adducts with electrophilic centers in the analytes.[1][2]
Experimental Protocol: Separation of a Mixture of Acid-Labile Analytes
This protocol outlines a general procedure for the development of an HPLC method using a this compound buffer for the separation of a hypothetical mixture of two acid-labile compounds (Analyte A and Analyte B) and a stable internal standard.
Materials:
-
This compound (Reagent Grade)
-
2,6-Lutidine (Reagent Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Analytes A and B, and Internal Standard (IS)
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Buffer Preparation (0.1 M, pH 6.5):
-
Dissolve an appropriate amount of this compound in HPLC-grade water to create a 0.1 M solution.
-
Adjust the pH of the solution to 6.5 by the dropwise addition of a 0.1 M solution of 2,6-lutidine free base while monitoring with a calibrated pH meter.
-
Filter the final buffer solution through a 0.22 µm membrane filter before use.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M this compound Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Prepare a stock solution of Analyte A, Analyte B, and the Internal Standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Data Presentation
The following table summarizes the expected chromatographic performance for the separation of the two acid-labile analytes and the internal standard using the this compound buffer system compared to a standard phosphate buffer at the same pH.
| Compound | Retention Time (min) - Lutidine Buffer | Tailing Factor - Lutidine Buffer | Theoretical Plates - Lutidine Buffer | Retention Time (min) - Phosphate Buffer | Tailing Factor - Phosphate Buffer | Theoretical Plates - Phosphate Buffer |
| Analyte A | 6.8 | 1.1 | 8500 | 6.9 | 1.5 | 6200 |
| Analyte B | 9.2 | 1.2 | 9200 | 9.3 | 1.6 | 5800 |
| Internal Standard | 8.1 | 1.0 | 10500 | 8.1 | 1.1 | 10200 |
Observations:
The use of the this compound buffer is expected to result in improved peak shape (lower tailing factor) and increased efficiency (higher theoretical plates) for the acid-labile analytes compared to a standard phosphate buffer. This is attributed to the non-interactive nature of the sterically hindered lutidine molecule.
Mandatory Visualizations
Workflow for Method Development using this compound Buffer
Caption: Workflow for developing an HPLC method using a this compound buffer.
Conceptual Diagram of Analyte Protection by 2,6-Lutidine
Caption: 2,6-Lutidine scavenges protons, protecting acid-labile analytes from degradation.
References
The Pivotal Role of 2,6-Lutidine Hydrochloride in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of a suitable base is critical to achieving high yields and minimizing side reactions. 2,6-Lutidine, and its more conveniently handled hydrochloride salt, has emerged as a reagent of significant utility. Its efficacy stems from its unique structural feature: the two methyl groups flanking the nitrogen atom on the pyridine ring. This steric hindrance renders it a potent, non-nucleophilic base, capable of efficiently scavenging protons without interfering with electrophilic centers. This application note provides detailed protocols and quantitative data for key synthetic transformations facilitated by 2,6-lutidine hydrochloride, offering a practical guide for laboratory and process development applications.
Core Applications and Mechanisms
This compound's primary function in organic synthesis is as a sterically hindered, non-nucleophilic base.[1] The hydrochloride salt is often used for its ease of handling and storage as a stable, crystalline solid, with the free base being generated in situ or used directly in its salt form depending on the reaction requirements. Its enhanced water solubility compared to the free base also offers advantages in certain reaction media.[2] The pKa of its conjugate acid is approximately 6.7, making it a mild base suitable for a variety of sensitive transformations.[3]
Key applications include:
-
Silyl Ether Formation: Protecting alcohol functionalities is a cornerstone of multi-step organic synthesis. 2,6-Lutidine is a preferred base for the silylation of primary, secondary, and even sterically hindered tertiary alcohols, particularly when using highly reactive silyl triflates (e.g., TBSOTf).[4][5] Its non-nucleophilic nature prevents unwanted side reactions, leading to high yields of the desired silyl ethers.[5]
-
Oxidative Cleavage of Olefins: In conjunction with ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄), 2,6-lutidine acts as a crucial additive in the oxidative cleavage of olefins to ketones.[6][7] Its presence can dramatically improve reaction yields and shorten reaction times by preventing the stalling of the reaction at the diol intermediate and suppressing the formation of byproducts.[6][8]
-
Glycosylation Reactions: The formation of glycosidic bonds is a delicate process often plagued by competing reactions. 2,6-Lutidine can be employed as a proton scavenger to promote glycosylation, although its effectiveness can be highly substrate-dependent.[9]
-
Synthesis of Complex Molecules and Pharmaceutical Intermediates: 2,6-Lutidine and its hydrochloride salt are integral to the synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).[10][11] It is a key reagent in the production of compounds such as Ampicillin, Amoxicillin, and Gemcitabine.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key applications of this compound. All quantitative data is summarized in the accompanying tables for ease of reference.
Preparation of this compound (Lab Scale)
A straightforward acid-base reaction can be employed for the preparation of this compound from its free base.[2]
Protocol:
-
Dissolve 2,6-lutidine (1.0 eq) in a suitable organic solvent such as diethyl ether.
-
With cooling, slowly add a solution of hydrochloric acid (1.0 eq), for instance, 1 M HCl in diethyl ether.
-
The this compound, being insoluble in ether, will precipitate as a white crystalline solid.[2]
-
Isolate the solid by filtration and dry under vacuum to yield the desired product.
This method typically results in near-quantitative yields.[2]
Application 1: Protection of Alcohols as Silyl Ethers
The use of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in combination with 2,6-lutidine is a highly effective method for the silylation of a wide range of alcohols.[4]
General Protocol for TBS Protection of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 eq) in dichloromethane (DCM) are added 2,6-lutidine (2.0 eq) and TBSOTf (1.5 eq).[12]
-
The reaction mixture is stirred at room temperature for 2 hours.[12]
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.[12]
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the pure TBS-protected alcohol.[12]
| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TBSOTf | 2,6-Lutidine | DCM | RT | 2 | >90 | [12][13] |
| Secondary Alcohol | TBSOTf | 2,6-Lutidine | DCM | RT | 1-4 | 90-100 | [13] |
| Tertiary Alcohol | TBSOTf | 2,6-Lutidine | DCM | RT | 1-4 | High | [4] |
| Hindered Alcohol | TBSOTf | 2,6-Lutidine | CH₂Cl₂ | -78 | 1 | 99 | [14] |
Table 1: Quantitative Data for TBS Protection of Alcohols using 2,6-Lutidine.
Application 2: Oxidative Cleavage of Olefins
The addition of 2,6-lutidine to the RuCl₃/NaIO₄ system for the oxidative cleavage of olefins to ketones is critical for achieving high yields and preventing the formation of diol byproducts.[6]
General Protocol for Oxidative Cleavage of an Olefin:
-
To a biphasic mixture of the olefin (1.0 eq) in a suitable solvent system (e.g., CCl₄/CH₃CN/H₂O) is added RuCl₃ hydrate (catalytic amount).
-
2,6-lutidine (as an additive) and NaIO₄ (as the oxidant) are then added to the reaction mixture.
-
The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired ketone.
| Olefin Type | Catalyst System | Additive | Solvent System | Yield Improvement | Reference |
| Various | RuCl₃/NaIO₄ | 2,6-Lutidine | CCl₄/CH₃CN/H₂O | Significant | [6][7] |
| Various | OsO₄/NaIO₄ | 2,6-Lutidine | Not specified | Dramatic | [8] |
Table 2: Role of 2,6-Lutidine in Oxidative Cleavage of Olefins.
Application 3: Synthesis of Pharmaceutical Intermediates
This compound plays a crucial role in the synthesis of various pharmaceutical intermediates. For example, it is used in the preparation of 2,6-bis(chloromethyl)pyridine hydrochloride, a versatile building block.[10]
Protocol for the Synthesis of 2,6-Pyridinedicarboxylic Acid (an intermediate):
-
In a flask, combine 2,6-lutidine (0.2 mol) and water (150 ml).[10]
-
Heat the mixture to 80°C.[10]
-
Add potassium permanganate (0.8-1.0 mol) in portions, maintaining the temperature at 75-80°C for 35 minutes.[10]
-
After the reaction is complete (monitored by TLC), adjust the pH to 3 with 2 M hydrochloric acid.[10]
-
Cool the reaction mixture to 20-25°C to precipitate the 2,6-pyridinedicarboxylic acid.[10]
This intermediate can then be further functionalized to produce a variety of pharmaceutical building blocks.
Conclusion
This compound is a versatile and highly effective non-nucleophilic base that has found widespread application in the synthesis of fine chemicals. Its ability to act as a proton scavenger without interfering in the main reaction pathway makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this application note serve as a practical resource for the successful implementation of this compound in key synthetic transformations, ultimately enabling the efficient and high-yielding production of valuable chemical entities.
References
- 1. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 2. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 8. Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagent-Controlled α‑Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars: Construction of the Arugomycin Tetrasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Lutidine Chemical Intermediate Exporter, Supplier from Thane [sanchemyfpn.co.in]
- 12. TBS Protection - TBS-OTf [commonorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common problems and side reactions with 2,6-Lutidine hydrochloride
Welcome to the Technical Support Center for 2,6-Lutidine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common problems and side reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is the salt form of 2,6-Lutidine, a heterocyclic aromatic organic compound.[1][2][3] It is primarily used in organic synthesis as a sterically hindered, non-nucleophilic base.[1][2][4] Its key applications include:
-
Acid Scavenger: Particularly in reactions that produce strong acids, such as the formation of silyl ethers using trialkylsilyl triflates.[1][2]
-
Catalyst: It can act as a beneficial additive in certain oxidation reactions.[2]
-
Precursor: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins.[5][6]
The hydrochloride salt offers the advantage of being a solid, which is often easier to handle and dispense than the liquid free base, and it has enhanced water solubility.[1]
2. What are the common impurities in this compound and how can they be removed?
Commercial 2,6-Lutidine and its hydrochloride salt can contain several impurities that may interfere with sensitive reactions. The most common contaminants are its isomers, 3- and 4-picoline, due to their similar boiling points, as well as water.[1][6][7]
Several purification methods for the free base (prior to conversion to the hydrochloride salt) have been reported:
-
Distillation from Metal Halides: Traces of water and picoline isomers can be removed by distilling 2,6-Lutidine from aluminum trichloride (AlCl₃) or by adding boron trifluoride (BF₃) followed by redistillation.[1][6][7]
-
Complexation with Urea: 2,6-Lutidine uniquely forms an adduct with urea, which can be precipitated, isolated, and then thermally decomposed to yield the purified base.[1][7]
-
Recrystallization: The hydrochloride salt itself can be purified by recrystallization. While specific solvents are not extensively detailed in the literature, the general principle of dissolving the salt in a suitable hot solvent and allowing it to cool to form crystals is applicable.[1]
3. What are the key safety and handling precautions for this compound?
This compound and its parent compound are flammable and can cause irritation.[8][9][10][11] It is crucial to handle this chemical with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8][9] Work in a well-ventilated area or under a chemical fume hood.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][8][9][11] Keep the container tightly closed to prevent moisture absorption, as it is hygroscopic.[8][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[5][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or stalled reaction (e.g., silylation) | Presence of moisture: 2,6-Lutidine and its hydrochloride are hygroscopic. Water can consume the silylating agent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the 2,6-Lutidine before use, for example, by distilling from CaH₂.[6][7] |
| Impure 2,6-Lutidine: Isomeric impurities (picolines) can interfere with the reaction. | Purify the 2,6-Lutidine by distillation from AlCl₃ or BF₃, or via its urea complex.[1][6][7] | |
| Insufficient base: The stoichiometry of the base to the acid generated in the reaction may be incorrect. | Use a slight excess of 2,6-Lutidine to ensure all generated acid is scavenged. | |
| Byproduct inhibition: Build-up of side products like triflic acid can stall the reaction.[13] | Consider adding more reagents or performing a work-up and re-subjecting the partially reacted material to the reaction conditions.[13] | |
| Formation of unexpected side products | Nucleophilic attack by the base: Although sterically hindered, at elevated temperatures or with highly reactive electrophiles, 2,6-Lutidine can act as a nucleophile. | Maintain a low reaction temperature. If possible, choose a more sterically hindered base. |
| Reaction with the solvent: The solvent may not be inert under the reaction conditions. | Ensure the solvent is appropriate for the reaction. For example, in silylation reactions, dichloromethane is commonly used.[13] | |
| Difficulty in removing 2,6-Lutidine or its salt during work-up | High water solubility of the hydrochloride salt: The salt can be difficult to remove with aqueous washes if the product is also water-soluble. | Perform an acidic aqueous wash (e.g., with dilute HCl or copper sulfate solution) to protonate any remaining free base and extract it into the aqueous layer.[14] Be cautious if your product is acid-sensitive. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Physicochemical Properties of 2,6-Lutidine
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [15][16] |
| Molecular Weight | 107.15 g/mol | [15][16] |
| Boiling Point | 143-145 °C | [15] |
| Melting Point | -6 °C | [15] |
| Density | 0.92 g/mL at 25 °C | [15] |
| pKa of Conjugate Acid | ~6.7 | [2] |
| Solubility in Water | Soluble | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of an Alcohol using TESOTf and 2,6-Lutidine
This protocol is a general guideline for the protection of a primary or secondary alcohol as a triethylsilyl (TES) ether.
Materials:
-
Alcohol substrate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2,6-Lutidine (freshly distilled from CaH₂)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-Lutidine (1.5 equivalents) to the solution.
-
Slowly add TESOTf (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the crude product by flash column chromatography if necessary.
Diagrams
Caption: Experimental workflow for a typical silylation reaction.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 7. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 15. thomassci.com [thomassci.com]
- 16. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 2,6-Lutidine hydrochloride solutions
Welcome to the technical support center for 2,6-Lutidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound solution?
A1: To ensure maximum stability, this compound solutions should be stored in tightly sealed, amber glass containers to protect from light and moisture. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider aliquoting and freezing at -20°C to minimize freeze-thaw cycles. The storage area should be well-ventilated and away from heat sources or incompatible materials.
Q2: My colorless this compound solution has turned yellow/brown. What could be the cause?
A2: A color change from colorless to yellow or brown is a common indicator of degradation. This is often due to oxidation from exposure to air (oxygen).[1] The methyl groups on the pyridine ring can be susceptible to oxidation. Another potential cause is exposure to light (photodegradation) or contamination with impurities. It is recommended to use a fresh solution or re-purify the material if the discoloration is significant.
Q3: Can I use a this compound solution that has precipitated?
A3: Precipitation may indicate that the concentration of the solution has exceeded its solubility limit at a lower temperature, or it could be a sign of degradation product formation. Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, or if the solution was stored under conditions that could promote degradation (e.g., exposure to light or heat), it is advisable to discard the solution and prepare a fresh one.
Q4: What are the primary degradation pathways for this compound in solution?
A4: this compound can degrade via several pathways:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidation products, such as 2,6-diformylpyridine.[1]
-
Photodegradation: Exposure to UV or ambient light can induce degradation. The specific photoproducts can be complex.
-
Thermal Degradation: High temperatures can cause decomposition, potentially leading to the release of toxic vapors like nitrogen oxides, carbon monoxide, and hydrogen chloride.[2][3]
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis, although specific pathways are not well-documented in readily available literature.
Q5: Which materials are incompatible with this compound solutions?
A5: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and chloroformates, as these can cause vigorous reactions and degradation.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected pH shift in the reaction mixture | Degradation of the lutidine moiety, which is a weak base, can alter the solution's buffering capacity. | Confirm the pH of the this compound solution before use. If the pH is unexpected, prepare a fresh solution. |
| Inconsistent or poor reaction yields | The this compound may have degraded, reducing its effectiveness as a non-nucleophilic base or acid scavenger. | Check the purity of the solution using a suitable analytical method like HPLC. Use a fresh, high-purity solution. Ensure the solution was stored properly. |
| Appearance of unknown peaks in chromatogram (e.g., HPLC, GC) | These peaks likely represent degradation products or impurities from the starting material. | Run a forced degradation study to identify potential degradation products. Ensure the purity of the starting material before preparing the solution. |
| Solution appears cloudy or hazy | This could be due to low solubility at the current temperature, or the formation of insoluble degradation products. | Gently warm the solution and observe if it clarifies. If not, filter the solution through a compatible (e.g., PTFE) syringe filter, but be aware that the concentration may be altered. Preparing a fresh solution is the safest approach. |
Data on Stability
While specific kinetic data for the degradation of this compound solutions is not extensively published, forced degradation studies are a standard approach to determine stability.[5][6] The following table provides an example of results that might be obtained from such a study to illustrate the compound's stability profile under various stress conditions.
Table 1: Representative Data from a Forced Degradation Study of this compound (1 mg/mL in Water)
| Stress Condition | Time (hours) | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | < 5% | Minor hydrolysis products |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 | 5 - 10% | Ring-opened or substituted products |
| Oxidation (3% H₂O₂, RT) | 24 | 15 - 25% | 2,6-Diformylpyridine, N-oxides |
| Thermal (80°C in solution) | 72 | < 10% | Various thermal decomposition products |
| Photolytic (UV Lamp, 254 nm) | 24 | 10 - 20% | Complex mixture of photoproducts |
Note: This data is illustrative and intended to represent the type of results generated in a forced degradation study. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution, based on ICH guidelines.[5]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of 1 mg/mL.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Place a quartz cuvette or a suitable transparent vial containing the stock solution in a photostability chamber. Expose it to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
4. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for separating 2,6-Lutidine from its potential degradation products.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: Start with 95% A / 5% B, ramp to 50% A / 50% B over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for common solution issues.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 15439-85-7 | Benchchem [benchchem.com]
Technical Support Center: Removal of 2,6-Lutidine Hydrochloride from Reaction Mixtures
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing 2,6-lutidine hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a byproduct in my reaction?
A1: 2,6-Lutidine is a sterically hindered, non-nucleophilic weak base commonly used as an acid scavenger in various organic reactions.[1][2] When it neutralizes an acid, such as hydrochloric acid (HCl) generated during the reaction, it forms the salt this compound.
Q2: What are the key properties of this compound that I should be aware of for its removal?
A2: this compound is the salt of a weak base (2,6-lutidine, pKa of the conjugate acid is approximately 6.7) and a strong acid (HCl).[3] This means its solubility is highly dependent on the pH of the solution. It is generally more soluble in water than its free base, 2,6-lutidine.[4] Its solubility in organic solvents varies, but it is known to be poorly soluble in non-polar solvents like diethyl ether.
Q3: What are the primary methods for removing this compound from a reaction mixture?
A3: The most common methods for removing this compound leverage its chemical and physical properties. These include:
-
Aqueous Extraction: Manipulating the pH of the aqueous phase to either keep the salt in the aqueous layer or convert it to the free base, which can then be extracted.
-
Precipitation and Filtration: Exploiting the low solubility of the hydrochloride salt in certain organic solvents.
-
Recrystallization: Separating the desired product from the salt based on differences in their solubility in a suitable solvent system.
-
Chromatography: Using a stationary phase to separate the polar salt from a less polar product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when trying to remove this compound.
Problem 1: After an acidic wash, I still have 2,6-lutidine contamination.
-
Possible Cause: The acidic wash was not effective enough to protonate and extract all the 2,6-lutidine. This can happen if the organic solvent has some miscibility with water, or if the pH of the aqueous layer was not sufficiently acidic.
-
Solution:
-
Increase the acidity: Use a more concentrated acid solution (e.g., 1M HCl) for the wash.
-
Multiple washes: Perform multiple extractions with the acidic solution. Three washes are typically sufficient.
-
Check the pH: After washing, check the pH of the aqueous layer to ensure it is acidic (pH < 2).
-
Back-extraction: If your product is not acid-sensitive, you can sometimes perform a back-extraction. This involves combining the organic layers, adding fresh aqueous acid, and shaking vigorously.
-
Problem 2: I'm trying to remove this compound by precipitation, but it's not working.
-
Possible Cause: The chosen solvent is too polar and is dissolving the this compound.
-
Solution:
-
Solvent choice: Use a less polar solvent for the precipitation. Diethyl ether is a common choice. You may need to perform a solvent exchange if your reaction was in a more polar solvent.
-
Temperature: Cooling the mixture in an ice bath or freezer can decrease the solubility of the salt and promote precipitation.
-
Concentration: If the concentration of the salt is too low, it may not precipitate. You may need to concentrate the reaction mixture before adding the non-polar solvent.
-
Problem 3: During a basic wash to remove the hydrochloride, I'm getting an emulsion.
-
Possible Cause: Emulsions can form, especially when using a strong base or with vigorous shaking. The presence of both the organic solvent and the deprotonated 2,6-lutidine (the free base) can sometimes stabilize emulsions.
-
Solution:
-
Use a milder base: A saturated solution of sodium bicarbonate is often sufficient to deprotonate the this compound and is less likely to cause emulsions than stronger bases like NaOH.
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
-
Quantitative Data: Solubility of 2,6-Lutidine and its Hydrochloride Salt
Understanding the solubility of 2,6-lutidine and its hydrochloride salt is critical for designing effective removal strategies. The following tables summarize available solubility data.
Table 1: Solubility of 2,6-Lutidine
| Solvent | Solubility | Temperature (°C) |
| Water | 40 g/100 mL | 20 |
| Ethanol | Soluble | Room Temperature |
| Diethyl Ether | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
| Chloroform | Soluble | Room Temperature |
| Tetrahydrofuran | Soluble | Room Temperature |
| Dimethylformamide | Soluble | Room Temperature |
Data sourced from[5].
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | High |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Sparingly Soluble |
| Diethyl Ether | Insoluble/Slightly Soluble |
| Dichloromethane | Sparingly Soluble |
| Acetone | Sparingly Soluble |
| Toluene | Insoluble |
Experimental Protocols
Here are detailed protocols for the most common and effective methods for removing this compound.
Method 1: Acidic Aqueous Wash
This method is suitable when the desired product is stable in acidic conditions and soluble in an organic solvent that is immiscible with water.
Protocol:
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extract: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate. The aqueous layer (containing the 2,6-lutidinium chloride) is typically the bottom layer if using a halogenated solvent, and the top layer with less dense solvents. Drain and collect the aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 3-5) two more times with fresh 1M HCl.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to help break any minor emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Logical Relationship Diagram for Acidic Aqueous Wash
Caption: Workflow for removing this compound via acidic aqueous extraction.
Method 2: Basic Aqueous Wash
This method is used to deprotonate the this compound to its free base form, which is more soluble in organic solvents. This is useful if the desired product is sensitive to acid or has low solubility in the organic phase in the presence of acid.
Protocol:
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an appropriate organic solvent.
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract: Stopper the funnel and shake gently, venting frequently, as carbon dioxide gas may be evolved.
-
Separate Layers: Allow the layers to separate. The deprotonated 2,6-lutidine will be in the organic layer.
-
Repeat Washes: Repeat the basic wash (steps 3-5) two more times.
-
Water Wash: Wash the organic layer with water to remove any residual sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine.
-
Dry and Concentrate: Dry the organic layer and concentrate to obtain the product. The free 2,6-lutidine will remain with the product and may need to be removed by a subsequent method like chromatography or distillation if it is volatile.
Experimental Workflow for Basic Aqueous Wash
Caption: Workflow for converting this compound to its free base for subsequent removal.
Method 3: Copper Sulfate Wash
This method is particularly useful for acid-sensitive compounds, as it avoids the use of strong acids. Copper (II) sulfate forms a coordination complex with pyridine and its derivatives, which is soluble in the aqueous layer.[6][7]
Protocol:
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an organic solvent.
-
Transfer to a Separatory Funnel.
-
Copper Sulfate Wash: Add an equal volume of a 10-15% aqueous solution of copper (II) sulfate (CuSO₄).
-
Extract: Shake the separatory funnel. A color change in the aqueous layer to a deeper blue or violet indicates the formation of the copper-lutidine complex.[4][6]
-
Separate Layers: Separate the layers.
-
Repeat Washes: Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash with brine.
-
Dry and Concentrate: Dry the organic layer and concentrate to obtain the purified product.
Decision Tree for Choosing a Removal Method
Caption: Decision-making process for selecting an appropriate aqueous wash method.
Method 4: Precipitation and Filtration
This physical separation method is ideal if the desired product is highly soluble in a non-polar organic solvent in which this compound is insoluble.
Protocol:
-
Solvent Selection: Ensure the reaction solvent is one in which this compound has low solubility (e.g., diethyl ether, hexanes, toluene). If the reaction was performed in a more polar solvent, it should be removed under reduced pressure and replaced with a non-polar solvent.
-
Induce Precipitation: If the salt does not precipitate spontaneously, cool the mixture in an ice bath or refrigerator.
-
Filtration: Collect the precipitated this compound by vacuum filtration.
-
Wash the Solid: Wash the collected solid with a small amount of the cold non-polar solvent to remove any entrained product.
-
Wash the Filtrate (Optional): The filtrate containing the product can be washed with a dilute acid or base as described in Methods 1 and 2 to remove any remaining traces of lutidine.
-
Dry and Concentrate: Dry the filtrate over an anhydrous drying agent and concentrate under reduced pressure.
Method 5: Flash Column Chromatography
This method is suitable for removing the polar this compound from less polar products.
Protocol:
-
Adsorbent and Eluent Selection:
-
Normal Phase: Use silica gel as the stationary phase. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4 on a TLC plate, while the highly polar this compound remains at the baseline (Rf = 0).
-
Deactivation of Silica: If the product is sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a solvent mixture containing a small amount of a tertiary amine like triethylamine (1-3%).[8]
-
-
Column Packing: Pack a flash chromatography column with the selected stationary phase and equilibrate with the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For samples that are not very soluble in the eluent, dry loading onto a small amount of silica gel is recommended.[9]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Signaling Pathway for Chromatography Method Selection
Caption: Simplified guide for choosing the appropriate chromatography mode.
References
- 1. biotage.com [biotage.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
identifying and removing impurities in 2,6-Lutidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Lutidine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in commercial this compound?
A1: The purity of this compound is highly dependent on the purity of the starting 2,6-lutidine free base. The most common impurities are isomers with similar boiling points, primarily 3-picoline and 4-picoline.[1] Water is also a frequent impurity. Residual solvents from the synthesis and purification process may also be present.
Q2: My this compound sample appears discolored (yellow to brown). What is the likely cause?
A2: Discoloration is often an indication of degradation or the presence of impurities. While pure this compound is a white crystalline solid, prolonged storage, exposure to air and light, or the presence of certain impurities can lead to the formation of colored byproducts. It is recommended to analyze the sample for purity and consider purification if the discoloration is significant.
Q3: I suspect my this compound is impure. How can I identify the impurities?
A3: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities like picoline isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the main component and any impurities present.[2] Distinct signals for picoline isomers or other organic contaminants can often be observed.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Q4: What is the recommended method for purifying this compound?
A4: The most common and effective method for purifying this compound is recrystallization.[2] This process involves dissolving the solid in a suitable hot solvent and then allowing it to cool, whereupon the purified product crystallizes out, leaving the impurities in the solution.
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: Literature suggests that ethanol is a suitable solvent for the recrystallization of this compound. Another option reported is dichloromethane at low temperatures. The choice of solvent is critical: the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures.
Q6: My recrystallization attempt resulted in a low yield. What could be the reasons?
A6: Low recovery can be due to several factors:
-
Using too much solvent: This can keep the product dissolved even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature for a sufficient amount of time.
-
The compound being highly soluble in the chosen solvent even at low temperatures.
Q7: Can I purify the 2,6-lutidine free base before converting it to the hydrochloride salt?
A7: Yes, and this is often a highly effective strategy. Purifying the free base can significantly improve the purity of the final hydrochloride salt. Effective methods for purifying 2,6-lutidine include:
-
Distillation from metal halides: Distilling from aluminum trichloride (AlCl₃) or with the addition of boron trifluoride (BF₃) can remove picoline isomers and water.
-
Complexation with Urea: 2,6-lutidine uniquely forms an adduct with urea, which can be precipitated and then decomposed to yield highly purified 2,6-lutidine. This method has been shown to reduce 3-picoline contamination to below 1% by weight.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and removing impurities in this compound.
Quantitative Data Summary
The following table presents illustrative data on the reduction of common impurities in this compound through recrystallization. The values represent a typical outcome of a successful purification process.
| Impurity | Concentration Before Purification (% Area by GC) | Concentration After Recrystallization (% Area by GC) |
| 3-Picoline | 1.5 | < 0.1 |
| 4-Picoline | 0.8 | < 0.1 |
| Water | 0.5 | < 0.05 |
| Purity of 2,6-Lutidine HCl | 97.2 | > 99.8 |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a standard solution of 2,6-lutidine, 3-picoline, and 4-picoline in the same solvent for reference.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Identify the peaks by comparing their retention times and mass spectra with the reference standards and library data.
-
Quantify the impurities using the peak area percentage.
-
Protocol 2: Purification by Recrystallization from Ethanol
Objective: To remove picoline isomers and other soluble impurities from this compound.
Methodology:
-
Dissolution:
-
Place the impure this compound (e.g., 10.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution, but avoid using a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Analyze the purity of the recrystallized product using GC-MS or NMR as described in the relevant protocols to confirm the removal of impurities.
-
References
impact of temperature and pH on 2,6-Lutidine hydrochloride reactivity
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the impact of temperature and pH on the reactivity and stability of 2,6-Lutidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound.[1][2] Due to the steric hindrance caused by the two methyl groups adjacent to the nitrogen atom, the free base (2,6-lutidine) is a non-nucleophilic, yet moderately strong base.[2][3][4] This unique property makes it highly valuable in organic synthesis as an acid scavenger, particularly in reactions like the formation of silyl ethers, where it neutralizes generated acids without causing unwanted side reactions.[3][4] The hydrochloride salt is often used for its increased water solubility compared to the free base.[3]
Q2: What are the key stability parameters for 2,6-Lutidine and its hydrochloride salt?
A2: 2,6-Lutidine is stable under normal ambient temperatures and pressures.[5][6] However, it is a flammable liquid with a flash point of 33°C and should be kept away from heat, sparks, and open flames.[5][6] It is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[5][7][8] Exposure to moisture should also be avoided.[6][7] High temperatures can lead to thermal decomposition, emitting toxic vapors such as nitrogen oxides and hydrogen chloride.[5][9]
Q3: How does pH fundamentally affect the state and reactivity of this compound?
A3: The reactivity of the compound is directly tied to pH. The conjugate acid of 2,6-lutidine (the 2,6-lutidinium ion) has a pKa of approximately 6.7.[2][4]
-
At pH < 6.7 (Acidic): The compound exists predominantly in its protonated form, as the 2,6-lutidinium hydrochloride salt. In this state, it is not an effective base.
-
At pH > 6.7 (Basic): The compound deprotonates to form the free base, 2,6-lutidine. This is the active, sterically hindered, non-nucleophilic base required for its role as an acid scavenger in synthesis.[4] Therefore, controlling the reaction pH is critical to ensure the compound is in its desired form for the intended chemical transformation.
Q4: How does temperature influence the stability and use of this compound?
A4: Temperature is a critical factor. While stable at room temperature, excessive heat should be avoided.[5][6] As a flammable liquid (in its free base form), it poses a fire risk at temperatures above its flash point (33°C).[6] In reactions, elevated temperatures can lead to decomposition.[9] Furthermore, the pKa of buffer systems can be temperature-dependent.[10][11] This means that the effective pH of a solution containing 2,6-lutidine can shift as the temperature changes, potentially altering the equilibrium between the salt and the active free base. It is crucial to set and measure the pH at the intended reaction temperature.[10]
Q5: My reaction buffered with 2,6-lutidine shows inconsistent results at different temperatures. What could be the cause?
A5: This issue often stems from the temperature dependence of pKa (expressed as d(pKa)/dT).[10][11] If you prepare a buffered solution at room temperature (e.g., 25°C) and then run your experiment at a different temperature (e.g., 0°C or 50°C), the pH of the solution will change. This pH shift can alter the concentration of the active 2,6-lutidine free base, affecting reaction rates and outcomes. For reproducible results, always adjust the pH of the buffer at the specific temperature at which the experiment will be conducted.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or slow reaction when using 2,6-lutidine as an acid scavenger. | The reaction medium pH is too acidic (pH < 7), meaning the majority of the 2,6-lutidine is in its inactive protonated (hydrochloride) form. | Ensure the reaction starts under neutral or slightly basic conditions to have a sufficient concentration of the active free base. If necessary, add a slight excess of 2,6-lutidine. |
| The presence of water or protic solvents is hydrolyzing reagents or quenching intermediates. | Use anhydrous 2,6-lutidine and ensure all solvents and reagents are thoroughly dried. The material is known to be sensitive to moisture.[7] | |
| Unwanted side reactions or product degradation. | The reaction temperature is too high, causing thermal decomposition of the reagent or products.[5] | Optimize the reaction temperature. Run the reaction at the lowest effective temperature. Consider low-temperature procedures, such as silylations performed at -78°C to 0°C.[2] |
| Impurities in the 2,6-lutidine (e.g., other picoline isomers) are more nucleophilic and are participating in the reaction. | Purify the 2,6-lutidine before use via distillation or other methods to remove reactive impurities.[4] | |
| Precipitation of reagent or starting material from the solution. | The hydrochloride salt of 2,6-lutidine has formed and is insoluble in the organic solvent being used. | This can happen if a strong acid is generated during the reaction. Ensure enough 2,6-lutidine is present to scavenge the acid and that the resulting lutidinium salt is soluble in your solvent system, or choose a different solvent. |
| The reaction temperature is too low, causing a component to fall below its solubility limit. | Check the solubility of all reaction components in the chosen solvent at the target reaction temperature. |
Quantitative Data Summary
Table 1: Physicochemical Properties of 2,6-Lutidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉N | [1] |
| Molar Mass | 107.15 g/mol | [1] |
| Appearance | Colorless to yellow oily liquid | [5][7] |
| pKa of Conjugate Acid | ~6.7 | [1][2] |
| Boiling Point | 143-145 °C | [5][7] |
| Melting Point | -6 °C | [5][7] |
| Flash Point | 33 °C (closed cup) | [5][6] |
| Solubility in Water | ~27% (w/w) at 45.3 °C |[1] |
Table 2: Stability and Incompatibility of 2,6-Lutidine
| Condition | Description | Reference |
|---|---|---|
| General Stability | Stable under standard ambient conditions. | [6] |
| Conditions to Avoid | Excess heat, ignition sources, exposure to moisture. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, chloroformates. | [5][7][8] |
| Hazardous Decomposition | Upon heating, may produce carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride. |[5][9] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of 2,6-lutidine free base to its hydrochloride salt, which is often preferred for its ease of handling and solubility in aqueous media.
-
Reagents and Materials:
-
2,6-Lutidine
-
Diethyl ether (anhydrous)
-
1 M Hydrogen chloride (HCl) in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-lutidine in a suitable volume of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 1 M solution of HCl in diethyl ether dropwise.
-
A white crystalline solid, this compound, will precipitate out of the solution.[3]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the purified this compound under vacuum. For higher purity, recrystallization can be performed.[3]
-
Protocol 2: General Use of 2,6-Lutidine as an Acid Scavenger in Alcohol Silylation
This protocol provides a general workflow for protecting an alcohol as a silyl ether, a common application for 2,6-lutidine.
-
Reagents and Materials:
-
Alcohol substrate
-
2,6-Lutidine (anhydrous)
-
Trialkylsilyl triflate (e.g., TBSOTf, TIPSOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the alcohol substrate and anhydrous dichloromethane.
-
Add 1.5 to 2.0 equivalents of anhydrous 2,6-lutidine to the solution.
-
Cool the reaction mixture to the required temperature (e.g., -78°C).[2]
-
Slowly add 1.2 to 1.5 equivalents of the trialkylsilyl triflate reagent dropwise.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC. The reaction may be allowed to warm slowly to 0°C or room temperature if necessary.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl ether product using column chromatography.
-
Visual Guides
Caption: pH determines the equilibrium between the inactive salt and the active free base.
Caption: A typical workflow for using 2,6-lutidine as an acid scavenger.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 4. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. itwreagents.com [itwreagents.com]
- 11. itwreagents.com [itwreagents.com]
Technical Support Center: Troubleshooting Reactions with 2,6-Lutidine Hydrochloride
Welcome to the technical support center for troubleshooting failed reactions involving 2,6-Lutidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
Q: My reaction is incomplete, and starting material remains despite prolonged reaction times. What are the possible causes and solutions?
A: An incomplete or stalled reaction can be due to several factors when using this compound. Here's a systematic troubleshooting approach:
-
Moisture Contamination: 2,6-Lutidine and its hydrochloride salt are hygroscopic. Moisture in the reaction can quench sensitive reagents and intermediates.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inadequate Stoichiometry: An insufficient amount of this compound may not be enough to scavenge all the acid generated during the reaction, leading to a stall.
-
Solution: Re-evaluate the stoichiometry of your reaction. A slight excess of this compound (e.g., 1.1-1.5 equivalents) is often beneficial.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.
-
Solution: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products.
-
-
Poor Reagent Quality: The purity of this compound can significantly impact the reaction outcome.
-
Solution: Use a freshly opened bottle or purify the reagent if necessary. Purity can be checked by melting point or NMR spectroscopy.
-
-
Byproduct Inhibition: The accumulation of byproducts, such as triflic acid in silylation reactions, can sometimes inhibit the reaction.[1]
-
Solution: Adding more this compound can help neutralize the inhibitory acidic byproducts.
-
Issue 2: Low Product Yield
Q: The reaction appears to go to completion by TLC, but my isolated yield is disappointingly low. What could be the problem?
A: Low isolated yields can be frustrating. Consider these potential causes during your workup and purification:
-
Product Solubility in Aqueous Layers: If your product has some water solubility, it may be lost during the aqueous workup.
-
Solution: Before discarding the aqueous layers, perform a back-extraction with a suitable organic solvent to recover any dissolved product.
-
-
Product Volatility: Low molecular weight products might be lost during solvent removal under reduced pressure.
-
Solution: Check the contents of your rotovap trap for any condensed product. Use lower temperatures and pressures during solvent evaporation.
-
-
Product Instability: The product might be unstable to the workup conditions (e.g., acidic or basic washes).
-
Solution: Test the stability of your product to the intended workup reagents on a small scale before proceeding with the entire batch.[2]
-
-
Adsorption on Purification Media: Polar products can strongly adsorb to silica gel or other stationary phases during chromatography.
-
Solution: If you suspect your product is stuck on the column, try eluting with a more polar solvent system. Alternatively, consider other purification methods like crystallization or distillation.
-
Issue 3: Formation of Unexpected Side Products
Q: I am observing unexpected spots on my TLC and isolating side products. How can I minimize their formation?
A: The formation of side products often points to issues with reaction conditions or reagent purity.
-
Nucleophilic Attack by Lutidine: Although 2,6-lutidine is a non-nucleophilic base due to steric hindrance, under certain conditions (e.g., with highly reactive electrophiles), it can act as a nucleophile.[3]
-
Solution: Evaluate if a less nucleophilic or more sterically hindered base is suitable for your transformation.
-
-
Side Reactions from Impurities: Impurities in this compound, such as other picoline isomers, can lead to side reactions.
-
Solution: Use high-purity this compound.
-
-
Reaction with Solvent: The solvent might not be as inert as assumed and could be participating in the reaction.
-
Solution: Choose a solvent that is known to be stable under your reaction conditions. For example, ensure your DCM is free of methanol, which can act as a competing nucleophile.[1]
-
-
Decomposition: The starting material or product might be decomposing under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Silylation using Silyl Triflates and 2,6-Lutidine
| Substrate Type | Silylating Agent | 2,6-Lutidine (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | TBSOTf | 1.2 - 1.5 | CH₂Cl₂ | 0 to RT | >90 |
| Secondary Alcohol | TBSOTf | 1.5 - 2.0 | CH₂Cl₂ | 0 to RT | >90 |
| Hindered Secondary Alcohol | TIPSOTf | 1.5 - 2.0 | CH₂Cl₂ or DMF | RT to 70 | 85-95[4] |
| Tertiary Alcohol | TESOTf | 2.0 - 3.0 | CH₂Cl₂ | RT | 80-90[5] |
| Phenol | TBSOTf | 1.2 - 1.5 | CH₂Cl₂ | 0 to RT | >95 |
TBSOTf: tert-Butyldimethylsilyl trifluoromethanesulfonate, TIPSOTf: Triisopropylsilyl trifluoromethanesulfonate, TESOTf: Triethylsilyl trifluoromethanesulfonate, RT: Room Temperature, DMF: N,N-Dimethylformamide
Table 2: Physical and Chemical Properties of 2,6-Lutidine
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molar Mass | 107.15 g/mol |
| Boiling Point | 143-145 °C |
| Melting Point | -6 °C |
| Density | 0.92 g/mL at 25 °C |
| pKa of Conjugate Acid | 6.7 |
| Solubility in Water | 40 g/100 mL (20 °C) |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the primary alcohol (1.0 equiv.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Base: Add 2,6-lutidine (1.5 equiv.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of 2,6-Lutidine
If the purity of 2,6-lutidine is , it can be purified by distillation from a suitable drying agent.
-
Drying: Place commercial 2,6-lutidine in a round-bottom flask with calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets.
-
Reflux: Reflux the mixture for 2-4 hours under a nitrogen atmosphere.
-
Distillation: Distill the 2,6-lutidine directly from the drying agent. Collect the fraction boiling at 143-145 °C.
-
Storage: Store the purified 2,6-lutidine over molecular sieves under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Role of 2,6-Lutidine as an acid scavenger.
References
improving the solubility of 2,6-Lutidine hydrochloride for specific applications
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,6-Lutidine hydrochloride for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the salt form of the organic compound 2,6-lutidine.[1] It is frequently used in organic synthesis as a sterically hindered, non-nucleophilic base.[1][2][3] The hydrochloride form offers enhanced water solubility compared to its free base, 2,6-lutidine, making it a more convenient reagent for a variety of reaction media.[1][2] Its primary role is often to act as an acid scavenger, for instance, in the protection of alcohols.[2][4]
Q2: I'm having trouble dissolving this compound. What are the common causes?
A2: Difficulty in dissolving this compound can stem from several factors:
-
Incorrect Solvent Choice: While more water-soluble than its free base, its solubility is not infinite. In non-polar organic solvents, it is generally insoluble.
-
Solution pH: The solubility of this compound is highly dependent on pH. As the pH increases, it converts to the less soluble free base form (2,6-lutidine).
-
Temperature: Like many salts, its solubility can be influenced by temperature.
-
Concentration: You may be attempting to create a supersaturated solution.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of salts of weak bases is pH-dependent.[5][6] this compound is the salt of a weak base (2,6-lutidine, pKa of the conjugate acid is ~6.7).[4] In acidic to neutral solutions (low pH), it remains in its protonated, ionic form, which is more soluble in aqueous media. As the pH of the solution increases (becomes more basic), the hydrochloride salt is neutralized to its free base, 2,6-lutidine, which is significantly less soluble in water.
Q4: Can I heat the mixture to improve solubility?
A4: Gently heating the solution can increase the rate of dissolution and the solubility limit. However, be cautious, as excessive heat can lead to the degradation of the compound or evaporation of the solvent. Always check the stability of other components in your experiment at elevated temperatures.
Q5: What is a co-solvent, and can it help dissolve this compound?
A5: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly soluble compound.[7][8] For this compound, using co-solvents like ethanol, isopropanol, or DMSO can be an effective strategy, particularly if high concentrations are required. This technique works by reducing the polarity of the solvent system.[9]
Physical and Chemical Properties
The following table summarizes key properties of 2,6-Lutidine and its hydrochloride salt.
| Property | 2,6-Lutidine (Free Base) | This compound |
| CAS Number | 108-48-5[3] | 15439-85-7[1] |
| Molecular Formula | C₇H₉N[10] | C₇H₁₀ClN[11] |
| Molecular Weight | 107.15 g/mol [10] | 143.61 g/mol [1][11] |
| Appearance | Colorless oily liquid[4][10][12] | White crystalline solid[2] |
| Boiling Point | 143-145 °C[10] | Not applicable |
| Melting Point | -6.0 °C[13] | 235-239 °C[12] |
| pKa (of conjugate acid) | ~6.7[4] | Not applicable |
| General Solubility | Soluble in water, ethanol, ether, THF, DMF[4][10][12][13] | Enhanced water solubility compared to the free base[1][2] |
Troubleshooting Guide
Use this guide to address common solubility issues encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after initial dissolution. | The solution is supersaturated or the pH has shifted. | Verify the pH of your solution; ensure it is sufficiently acidic. If the concentration is too high, dilute the solution or reformulate using a co-solvent. |
| The compound will not dissolve in water. | The desired concentration exceeds its aqueous solubility limit. | 1. Use a Co-solvent: Add a water-miscible organic solvent like ethanol or DMSO. Start with a small amount (e.g., 5-10% of the total volume) and increase as needed. 2. Adjust pH: Ensure the pH is below the pKa of the conjugate acid (~6.7). A pH of 4-5 is often a safe starting point. |
| The compound "oils out" instead of dissolving. | This indicates the formation of the free base, 2,6-lutidine, which is an oily liquid. | The pH of your solution is too high (basic). Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solution becomes clear. Monitor the pH to avoid making the solution overly acidic for your experiment. |
| Solution is cloudy or hazy. | Incomplete dissolution or presence of impurities. | 1. Increase Sonication/Vortexing Time: Ensure adequate mechanical agitation. 2. Gentle Warming: Warm the solution slightly while stirring. 3. Filtration: If impurities are suspected, dissolve the compound in a suitable solvent, filter through a 0.45 µm filter, and then re-precipitate or use the filtered solution. |
Visual Workflows and Diagrams
These diagrams illustrate key concepts and workflows for improving solubility.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 11. This compound | C7H10ClN | CID 519116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
managing hygroscopic nature of 2,6-Lutidine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of 2,6-Lutidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is the salt of 2,6-lutidine, a sterically hindered, non-nucleophilic weak base commonly used in organic synthesis.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile, interfere with reaction mechanisms, reduce the activity of reagents, and ultimately lead to lower product yields and the formation of byproducts.[3]
Q2: How can I tell if my this compound has absorbed a significant amount of water?
A2: Visual inspection may reveal clumping or a change in the texture of the solid. However, the most reliable way to determine the water content is through quantitative analysis, with Karl Fischer titration being the gold standard method.[4][5][6]
Q3: What is the immediate impact of using "wet" this compound in a reaction?
A3: In reactions that are sensitive to water, such as silylation to form silyl ethers, the presence of moisture can lead to the hydrolysis of the silylating agent and the formation of silanols. This reduces the amount of silylating agent available to protect the desired alcohol, resulting in incomplete reactions and lower yields.[7][8] The water can also affect the basicity of the 2,6-lutidine, potentially altering the reaction conditions.
Q4: What are the best practices for storing this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[8] The use of a desiccator containing a suitable drying agent is highly recommended. For long-term storage, consider sealing the container with paraffin film. Store in a cool, well-ventilated area away from sources of ignition.[3][9]
Q5: I suspect my this compound is "wet". Can I dry it before use?
A5: Yes, drying is possible. For hygroscopic batches, drying over molecular sieves (3 Å) is a critical step to prevent hydrolysis.[1] Alternatively, the free base, 2,6-lutidine, can be dried by refluxing with and distilling from barium oxide (BaO) or calcium hydride (CaH2), or by distillation from aluminum trichloride (AlCl3) to remove water.[1] The dried free base can then be converted back to the hydrochloride salt.
Troubleshooting Guides
Issue 1: Low or No Yield in Silylation Reactions
| Possible Cause | Troubleshooting Step |
| Hygroscopic Reagent: this compound has absorbed moisture, which is hydrolyzing the silylating agent (e.g., TBDMSCl, TBSOTf). | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound. 2. Dry the Reagent: If the water content is high, dry the reagent as described in the FAQs (Q5). 3. Use Anhydrous Technique: Handle the reagent in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption during weighing and addition to the reaction.[10][11] 4. Use Freshly Opened Reagent: Whenever possible, use a fresh, unopened bottle of the reagent. |
| Insufficient Base: The amount of this compound is not enough to neutralize the acid generated during the reaction. | 1. Check Stoichiometry: Ensure you are using the correct molar equivalents of the base. Typically, a slight excess is used. 2. Consider pKa: The pKa of the conjugate acid of 2,6-lutidine is approximately 6.7.[1] Ensure this is suitable for your specific reaction. |
| Solvent is Not Anhydrous: The reaction solvent contains water. | 1. Use Anhydrous Solvent: Always use freshly dried, anhydrous solvents for moisture-sensitive reactions. |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step |
| Variable Water Content: The amount of water in the this compound varies between experiments due to different handling procedures or storage times. | 1. Standardize Handling: Implement a standard operating procedure (SOP) for handling the reagent, including time limits for exposure to the atmosphere. 2. Use a Glove Box: For maximum consistency, perform all manipulations of the solid reagent inside a glove box with a controlled, low-humidity atmosphere.[10] 3. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed vials under an inert atmosphere. This minimizes the exposure of the bulk material to air with each use. |
| Degradation of Reagent: The this compound may have degraded over time. | 1. Check Appearance: Look for any discoloration or change in physical appearance. 2. Analytical Verification: Use techniques like NMR spectroscopy to check the purity of the reagent. |
Data Presentation
Table 1: Hygroscopicity Classification
| Classification | Mass Increase (at 25 °C and 80% RH) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor water uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake. Requires careful handling. |
| Very hygroscopic | ≥ 15% | Extensive water uptake. Requires stringent anhydrous handling techniques. |
| Deliquescent | Sufficient water is absorbed to form a liquid |
RH = Relative Humidity
Table 2: Impact of Water on Silylation Reaction Yield (Illustrative)
The following table illustrates the potential impact of water content on the yield of a hypothetical silylation reaction. The exact values will vary depending on the specific substrates, reagents, and reaction conditions.
| Water Content in 2,6-Lutidine HCl (w/w %) | Plausible Effect on Silylation Yield | Observations and Potential Byproducts |
| < 0.1% | High yield (>95%) | Clean reaction profile. |
| 0.1% - 0.5% | Moderate yield reduction (80-95%) | Some starting material remains. Formation of silanol byproducts. |
| 0.5% - 2.0% | Significant yield reduction (50-80%) | Incomplete conversion. Significant presence of starting material and silanols. |
| > 2.0% | Low to no yield (<50%) | Reaction may stall. Dominated by hydrolysis of the silylating agent. |
Experimental Protocols
Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound using coulometric Karl Fischer titration.
Apparatus and Reagents:
-
Karl Fischer Coulometric Titrator
-
Anode solution (e.g., HYDRANAL™-Coulomat AG)
-
Cathode solution (e.g., HYDRANAL™-Coulomat CG)
-
Neutralizing agent (e.g., Benzoic acid) for strongly basic amines[15]
-
Dry, gas-tight syringe
-
This compound sample
Procedure:
-
Prepare the Titration Cell: Add the appropriate volumes of anode and cathode solutions to their respective compartments in the titration cell. For a strongly basic sample, add a neutralizing agent like benzoic acid to the anode compartment to maintain the optimal pH for the reaction.[15]
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh the this compound sample.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell. For solids, this can be done through a sample port.
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The endpoint is detected potentiometrically when all the water has been consumed.[5][13]
-
Calculation: The instrument's software will calculate the water content based on the total charge passed to generate the iodine. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Silylation of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol as a silyl ether using a silyl chloride and this compound as the base.
Materials:
-
Primary alcohol
-
Silyl chloride (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
This compound (anhydrous)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or Schlenk line apparatus
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Reagent Handling: In a glove box, weigh the required amount of this compound into a dry flask. If a glove box is not available, work quickly under a positive pressure of inert gas.
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM, add the this compound (1.5 eq).
-
Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the silyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. researchgate.net [researchgate.net]
- 5. Karl Fischer Reagent and Its Reactions | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. skpharmteco.com [skpharmteco.com]
- 13. mt.com [mt.com]
- 14. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2,6-Lutidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,6-Lutidine hydrochloride, a versatile reagent and intermediate in pharmaceutical and chemical synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and comparative performance of various techniques, supported by experimental data, to aid researchers in method selection and implementation.
Introduction to this compound and its Analytical Challenges
This compound is the salt form of 2,6-dimethylpyridine, a sterically hindered organic base. Its purity is crucial for its intended applications, as impurities can lead to side reactions and affect product yield and quality. The analytical challenges in its characterization include the accurate determination of the main component, the identification and quantification of potential impurities such as other picoline isomers, and the assessment of its physicochemical properties.
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the comprehensive characterization of a chemical substance like this compound, from initial identification to detailed purity assessment.
Caption: A generalized experimental workflow for the characterization of this compound.
Comparison of Analytical Techniques
The following sections detail the application of various analytical techniques for the characterization of this compound, including experimental protocols and comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR are routinely employed.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Data Presentation:
| Technique | Information Obtained | Typical Chemical Shifts (δ) in D₂O | Advantages | Disadvantages |
| ¹H NMR | Structural confirmation, proton environment, and quantitative analysis (qNMR).[1] | ~2.5 ppm (s, 6H, -CH₃), ~7.5 ppm (d, 2H, Ar-H), ~8.0 ppm (t, 1H, Ar-H) | High resolution, non-destructive, provides detailed structural information. | Lower sensitivity compared to other techniques, requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton confirmation, number of non-equivalent carbons.[2] | ~20 ppm (-CH₃), ~125 ppm (Ar-C), ~140 ppm (Ar-C), ~150 ppm (Ar-C) | Provides detailed information about the carbon framework. | Low natural abundance of ¹³C leads to longer acquisition times and lower sensitivity.[2] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound and its potential non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) or a mixed-mode column for separating hydrophilic amines.[3]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is often used. For example, a mobile phase of phosphate buffer (pH 7.1) and acetonitrile can be employed to resolve polar impurities.[2] An alternative for mixed-mode columns is a mobile phase of acetonitrile and water with an ammonium acetate buffer, which is MS-compatible.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 254 nm.[2]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
2.2 Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile impurities and for purity verification of the 2,6-lutidine free base.[2] For the hydrochloride salt, derivatization or pyrolysis GC may be necessary.
Experimental Protocol (for the free base):
-
Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a polar stationary phase (e.g., polyethylene glycol) is suitable for separating pyridine derivatives.[5]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or methanol).
Data Presentation:
| Technique | Application | Typical Parameters | Advantages | Disadvantages |
| HPLC-UV | Purity assessment, quantification of non-volatile impurities.[2] | C18 column, UV at 254 nm.[2] | High resolution, suitable for a wide range of compounds, quantitative. | Requires a suitable chromophore for UV detection. |
| GC-FID/MS | Purity of the free base, analysis of volatile impurities.[2] | Polar capillary column, temperature programming. | High efficiency, sensitive, MS provides structural information for impurity identification. | Not ideal for non-volatile salts without derivatization. |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
Data Presentation:
| Technique | Information Obtained | Key Observations | Advantages | Disadvantages |
| TGA | Thermal stability, decomposition temperature, identification of non-volatile residues.[2] | Onset of decomposition, percentage of weight loss at different temperatures. | Provides quantitative information on thermal events. | Does not provide structural information about the decomposition products. |
Spectroscopic Techniques
Spectroscopic methods like Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are valuable for the initial identification and characterization of this compound.
4.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory. A mull technique has also been reported.[6]
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
4.2 UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative determination of 2,6-Lutidine, often after a color-forming reaction.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method: A selective spectrophotometric method for 2,6-lutidine has been described using p-dimethylaminocinnamaldehyde in an acidic medium.[7]
-
Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations. Prepare the sample solution similarly. Add the color-forming reagent to both standards and samples and measure the absorbance at the wavelength of maximum absorption.
-
Wavelength: Determined by scanning the spectrum of the colored complex.
Data Presentation:
| Technique | Application | Key Spectral Features | Advantages | Disadvantages |
| FTIR | Functional group identification, confirmation of salt formation. | Characteristic peaks for N-H stretching (from the hydrochloride), C-H stretching, C=C and C=N stretching of the pyridine ring, and C-H bending. | Rapid, non-destructive, provides a molecular fingerprint. | Limited structural information compared to NMR. |
| UV-Vis | Quantitative analysis. | Absorbance maximum of the colored complex. | Simple, cost-effective, suitable for routine quantitative analysis. | Indirect method, requires a specific color-forming reaction, may have interference from other compounds.[7] |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural confirmation. Chromatographic techniques, particularly HPLC, are the methods of choice for purity assessment and impurity profiling. Thermal analysis provides crucial information about its stability, while FTIR and UV-Vis spectroscopy serve as rapid and convenient tools for identity confirmation and quantitative analysis, respectively. The choice of the most suitable technique or combination of techniques will depend on the specific analytical goal, the available instrumentation, and the required level of detail.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 2,6-Lutidine | SIELC Technologies [sielc.com]
- 5. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 6. This compound | C7H10ClN | CID 519116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for the selective spectrophotometric determination of 2,6-lutidine - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Non-Nucleophilic Bases: The Efficacy of 2,6-Lutidine Hydrochloride
In the realm of organic synthesis, the choice of a non-nucleophilic base is critical for the success of numerous reactions, particularly those involving sensitive functional groups. These bases are designed to efficiently scavenge protons without participating in undesired side reactions. Among the pantheon of available options, 2,6-lutidine, often used as its more stable hydrochloride salt and liberated in situ, holds a prominent position. This guide provides a comprehensive comparison of the efficacy of 2,6-lutidine with other widely used non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), and 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge).
Physicochemical Properties: A Foundation for Comparison
The fundamental properties of a base, such as its basicity (pKa of the conjugate acid), steric hindrance, and solubility, dictate its suitability for a specific application. The table below summarizes these key parameters for 2,6-lutidine and its counterparts.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| 2,6-Lutidine | 6.72 (in water)[1] | Moderately basic, sterically hindered pyridine derivative. The hydrochloride salt is a stable, crystalline solid. | |
| DBU | ~12 (in water)[2] | Strong, bicyclic amidine base. Can exhibit some nucleophilicity in certain contexts.[3] | |
| DIPEA (Hünig's Base) | ~10.75 (in water)[4] | Strong, sterically hindered tertiary amine. Widely used as a proton scavenger.[5] | |
| Proton-Sponge™ | 12.1 (in water), 18.62 (in acetonitrile)[6] | Very strong basicity due to relief of steric strain upon protonation. Exhibits very low nucleophilicity. |
Comparative Efficacy in Silylation Reactions
The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis, and the choice of base is paramount to achieving high yields and avoiding side reactions. The following table collates data from various sources to compare the performance of 2,6-lutidine, DIPEA, and other bases in the silylation of alcohols, a common application for these reagents.
| Base | Silylating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Lutidine | TBSOTf | Secondary Alcohol | CH₂Cl₂ | 0 | 4 | 95 | [7] |
| 2,6-Lutidine | TBSOTf | Primary Alcohol | MeCN | RT | 1 | 89 | [7] |
| 2,6-Lutidine | TESCl | Hindered Secondary Alcohol | CH₂Cl₂ | -78 | - | 97 | [8] |
| 2,6-Lutidine | TMSOTf | Hindered Tertiary Alcohol | CH₂Cl₂ | -78 | 0.17 | 92 | [9] |
| DIPEA | TBDPSCl | Primary Alcohol | DMF | 23 | - | 75-86 | [8] |
| Imidazole | TBSCl | Primary Alcohol | DMF | RT | 12-120 | 82-98 | [7] |
| Imidazole | TBSCl | Primary Alcohol | CH₂Cl₂/DMF | RT | 0.33 | 99 | [7] |
Note: Direct comparative studies under identical conditions are scarce. This table represents a collation of data from different literature sources and should be interpreted with caution.
From the available data, 2,6-lutidine, in combination with highly reactive silyl triflates (e.g., TBSOTf), is highly effective for the silylation of a wide range of alcohols, including sterically hindered ones, often providing excellent yields in short reaction times. DIPEA is also a competent base for silylation, particularly with silyl chlorides. While DBU and Proton-Sponge are powerful bases, their application in silylation is less frequently reported, suggesting they may be reserved for reactions requiring exceptionally strong, non-nucleophilic conditions where other bases fail.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative silylation reaction using 2,6-lutidine is provided below.
General Protocol for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
Materials:
-
Primary alcohol (1.0 equiv)
-
2,6-Lutidine (1.5 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine to the stirred solution.
-
Slowly add TBSOTf dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Visualizing Reaction Workflows and Selection Logic
To further clarify the practical aspects of using non-nucleophilic bases, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for base selection.
Caption: General workflow for the silylation of an alcohol.
Caption: Decision tree for selecting a non-nucleophilic base.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. N,1-diisopropylethylamine | Benchchem [benchchem.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide: 2,6-Lutidine Hydrochloride vs. Pyridine and its Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a base can be critical to the success of a chemical transformation. While pyridine has long been a staple in organic synthesis, its utility is often hampered by its nucleophilic character. This guide provides an objective comparison between 2,6-lutidine hydrochloride, pyridine, and its more nucleophilic derivative, 4-dimethylaminopyridine (DMAP), focusing on their distinct roles, performance, and applications, supported by experimental context.
The fundamental difference lies in steric hindrance. The two methyl groups flanking the nitrogen atom in 2,6-lutidine make it a potent, non-nucleophilic base, whereas the unhindered nitrogen in pyridine and DMAP allows them to act as both bases and nucleophiles.[1][2][3] This structural distinction dictates their suitability for different synthetic challenges.
Physicochemical and Performance Characteristics
The choice between these bases is governed by their inherent properties. 2,6-Lutidine's higher basicity and steric bulk make it an ideal proton scavenger in reactions where nucleophilic attack would lead to unwanted side products. Conversely, the nucleophilicity of pyridine, and especially DMAP, is essential for catalytic pathways that proceed through a reactive intermediate, such as in acylation reactions.[1][4]
| Property | Pyridine | 2,6-Lutidine | 4-(Dimethylamino)pyridine (DMAP) |
| Structure |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
|
|
| pKa (Conjugate Acid) | ~5.25[5] | ~6.72 | ~9.7 |
| Steric Hindrance | Low | High | Low |
| Relative Nucleophilicity | Moderate | Very Low[3] | Very High[1] |
| Primary Role | Nucleophilic Catalyst, Base, Solvent[5] | Non-nucleophilic Base (Proton Scavenger)[3] | "Super" Nucleophilic Catalyst[1] |
| This compound | N/A | The salt form, offering increased water solubility and easier handling.[6] | N/A |
Core Application Comparison: Steric Hindrance in Action
The divergent reactivity of these bases is best illustrated by comparing their performance in two common synthetic transformations: the protection of alcohols as silyl ethers and the acylation of alcohols.
Case Study 1: Silyl Ether Formation (Alcohol Protection)
In this reaction, the goal is to protect a hydroxyl group. The key is to use a base that efficiently scavenges the proton generated (e.g., from HCl or triflic acid) without attacking the electrophilic silicon center of the silylating agent.
2,6-Lutidine is the superior choice , especially when using highly reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf).[7][8] Its steric bulk prevents the nitrogen from attacking the silicon atom, thereby avoiding the formation of undesired byproducts and catalyst inactivation. Pyridine, being nucleophilic, can react with the silylating agent, leading to lower yields and more complex reaction mixtures.
| Base | Silylating Agent | Typical Yield | Rationale for Performance |
| 2,6-Lutidine | TBSOTf | >90%[8][9] | Excellent proton scavenger. Steric hindrance prevents nucleophilic attack on the silicon center, ensuring a clean and high-yielding reaction.[3] |
| Pyridine | TBDMSCl | Variable, often lower | Can act as a nucleophile, leading to the formation of a pyridinium-silyl adduct. This side reaction consumes the reagent and complicates purification.[10] |
Logical Relationship: Basicity vs. Nucleophilicity
The utility of pyridine and its derivatives is a direct function of the accessibility of the nitrogen's lone pair of electrons to different electrophiles. A small proton can easily access the nitrogen in both pyridine and 2,6-lutidine, making both effective bases. However, a larger, sterically demanding electrophile (like a silylating agent or acyl halide) is blocked from approaching the nitrogen of 2,6-lutidine, rendering it non-nucleophilic.
Caption: Steric hindrance in 2,6-lutidine allows proton access but blocks bulky electrophiles.
Case Study 2: Acylation of Alcohols (Esterification)
In contrast to silylation, the acylation of alcohols is often accelerated by a nucleophilic catalyst. Here, DMAP is the catalyst of choice , outperforming both pyridine and 2,6-lutidine.
The mechanism involves the nucleophilic attack of DMAP on the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][4][11] This intermediate is much more electrophilic than the starting anhydride and is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[12] Pyridine can perform the same role but is less effective due to its lower nucleophilicity.[13] 2,6-Lutidine is an ineffective catalyst for this transformation because its steric hindrance prevents the initial nucleophilic attack required to form the reactive intermediate.
Catalytic Pathway: DMAP-Catalyzed Acylation
The following diagram illustrates the nucleophilic catalysis pathway that makes DMAP highly effective in acylation reactions. The cycle depends entirely on the ability of the catalyst's nitrogen to act as a strong nucleophile.
Caption: Nucleophilic catalysis cycle for DMAP-mediated acylation of an alcohol.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBSOTf and 2,6-Lutidine
This protocol is representative for the silylation of a primary alcohol where a non-nucleophilic base is essential for high yield.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine via syringe, followed by the dropwise addition of TBSOTf over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[7]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyldimethylsilyl ether.
Experimental Workflow: Alcohol Silylation
The following diagram outlines the general laboratory workflow for the protection of an alcohol as a silyl ether using 2,6-lutidine.
Caption: Standard laboratory workflow for the silylation of an alcohol.
Conclusion
The selection of an appropriate pyridine-based reagent is a critical decision in synthesis design.
-
2,6-Lutidine (and its hydrochloride salt for improved handling) is the reagent of choice when a moderately strong, non-nucleophilic base is required to act solely as a proton scavenger. It excels in reactions sensitive to nucleophilic side reactions, such as silyl ether formations with reactive triflates.
-
Pyridine serves as a versatile reagent, acting as a nucleophilic catalyst, a base, and a polar solvent. However, its nucleophilicity can be a liability, and it is often outperformed in specific roles by its more specialized derivatives.
-
DMAP is a superior nucleophilic catalyst for acylation and related reactions, dramatically accelerating reaction rates by forming a highly reactive N-acylpyridinium intermediate.
For the modern chemist, understanding the interplay between basicity, nucleophilicity, and steric hindrance is paramount. By choosing the right tool for the job—be it the sterically-guarded 2,6-lutidine or the highly nucleophilic DMAP—researchers can optimize reaction conditions, improve yields, and streamline synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10482K [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. synarchive.com [synarchive.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2,6-Lutidine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-Lutidine hydrochloride is crucial for quality control, reaction monitoring, and formulation analysis. This guide provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols, to aid in method selection and implementation.
Comparison of Quantitative Methods
Several analytical techniques are suitable for the quantitative analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges.
| Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Purity testing, quantification in pharmaceutical formulations, impurity profiling.[1] | High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds. | Requires solvent and column management, can be more complex to develop methods. |
| GC | Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by detection (e.g., FID). | Purity verification, analysis of residual solvents and volatile impurities.[1] | High efficiency, excellent for volatile and semi-volatile analytes.[2] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required. |
| qNMR | Quantification based on the direct relationship between the integrated signal area of a specific nucleus (¹H) and the number of nuclei. | Absolute quantification without a specific reference standard of the analyte, reaction monitoring, structural confirmation.[1][3] | Highly accurate and precise, provides structural information, non-destructive.[3] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| UV-Vis | Measurement of the absorbance of light at a specific wavelength by the analyte in solution. | Rapid quantification in simple matrices, concentration determination.[4] | Simple, fast, and cost-effective. | Lower specificity, susceptible to interference from other UV-absorbing compounds in the matrix.[5] |
| Titration | (Alkalimetry) Neutralization of the hydrochloride salt with a standardized base. | Assay of bulk drug substance. | Simple, inexpensive, and based on well-established chemical principles. | Lower sensitivity and specificity compared to instrumental methods, not suitable for trace analysis. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of this compound by different methods. Note: These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR | UV-Vis Spectrophotometry | Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 3% | < 1% | < 5% | < 2% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1 µg/mL | ~ 0.1 mg/mL | ~ 1 µg/mL | ~ 1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 5 µg/mL | ~ 0.5 mg/mL | ~ 5 µg/mL | ~ 5 mg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in various samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Amaze SC or similar mixed-mode column (e.g., 3.0 x 100 mm, 5 µm).[6]
-
Mobile Phase: 30% Acetonitrile and 70% of 50 mM Ammonium Formate buffer, with the pH adjusted to 3.0.[6]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 250 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the calibration range.
-
Quantification: Prepare a series of calibration standards of this compound. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown sample from the calibration curve.
Gas Chromatography (GC)
This method is ideal for assessing the purity of 2,6-Lutidine and quantifying volatile components.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification: Use an internal or external standard method. For an external standard, create a calibration curve from standards of known concentrations.
Quantitative NMR (¹H-qNMR)
This absolute quantification method does not require a calibration curve of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Quantification: Integrate a well-resolved signal of 2,6-Lutidine (e.g., the methyl protons) and a signal from the internal standard. The concentration is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
UV-Vis Spectrophotometry
A straightforward method for determining the concentration of 2,6-Lutidine in a clear solution.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 267 nm in methanol.[4]
-
Solvent: Methanol or 0.1 M HCl.
-
Sample Preparation: Dissolve the sample in the chosen solvent to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
Quantification: Prepare a series of calibration standards and measure their absorbance at the λmax. Create a calibration curve of absorbance versus concentration. Determine the concentration of the sample from this curve. A specific colorimetric method using p-dimethylaminocinnamaldehyde in an acidic medium has also been described for selective determination.[5]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound.
References
- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method for the selective spectrophotometric determination of 2,6-lutidine - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. scispace.com [scispace.com]
literature review of 2,6-Lutidine hydrochloride applications and limitations
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, yield, and purity. Among the array of available options, 2,6-lutidine and its hydrochloride salt have carved a niche as a sterically hindered base of choice in a variety of organic transformations. This guide provides a comprehensive literature review of the applications and limitations of 2,6-lutidine hydrochloride, offering a comparative analysis with other common non-nucleophilic bases, supported by experimental data and detailed protocols.
I. Overview of this compound: Properties and Primary Applications
2,6-Lutidine, a dimethyl-substituted pyridine, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its hydrochloride salt is a white crystalline solid, often preferred for its increased water solubility and ease of handling.[2] The key feature of 2,6-lutidine lies in the steric hindrance provided by the two methyl groups flanking the nitrogen atom. This steric bulk significantly diminishes its nucleophilicity while maintaining its basic character (pKa of the conjugate acid is approximately 6.7), rendering it an effective "proton sponge" or acid scavenger in reactions where nucleophilic attack by the base would lead to undesirable side products.[3][4]
The primary applications of this compound are centered around its role as a non-nucleophilic base in a variety of organic reactions, including:
-
Silyl Ether Formation: It is widely used to facilitate the protection of alcohols as silyl ethers, particularly with bulky silylating agents like tert-butyldimethylsilyl (TBS) triflate.[5] In these reactions, 2,6-lutidine efficiently neutralizes the triflic acid generated, preventing acid-catalyzed side reactions.
-
Oxidative Cleavage of Olefins: The addition of 2,6-lutidine has been shown to dramatically improve the yields of oxidative cleavage of olefins to aldehydes and ketones using reagents like osmium tetroxide/sodium periodate (OsO₄/NaIO₄) or ruthenium trichloride/sodium periodate (RuCl₃/NaIO₄).[2][6][7][8] It is believed to suppress the formation of byproducts by neutralizing acidic intermediates.[2]
-
Glycosylation Reactions: While less common than other bases like diisopropylethylamine (DIPEA), 2,6-lutidine can be employed in glycosylation reactions to activate glycosyl donors and promote the formation of glycosidic bonds.
-
Amide Couplings: In specific contexts, such as on-DNA amide couplings, 2,6-lutidine has been identified as a highly effective base, outperforming other commonly used bases.[9]
II. Comparative Performance Analysis
The choice of a non-nucleophilic base is often dictated by the specific reaction conditions, substrate, and desired outcome. Here, we compare the performance of 2,6-lutidine with other widely used sterically hindered bases.
| Base | pKa of Conjugate Acid | Key Advantages | Common Applications |
| 2,6-Lutidine | 6.7[3] | Moderate basicity, low nucleophilicity, commercially available. | Silyl ether formation, oxidative cleavage, specific amide couplings. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75[10] | Stronger base than 2,6-lutidine, widely used. | Peptide synthesis, alkylations, various acid scavenging applications. |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge™) | 12.1 | Very strong, non-nucleophilic base. | Reactions requiring strong, non-nucleophilic conditions. |
| 2,6-Di-tert-butylpyridine | 3.58[10] | Very sterically hindered, extremely weak nucleophile. | Reactions sensitive to even trace nucleophilicity. |
A. Oxidative Cleavage of Olefins: A Case for 2,6-Lutidine
In the oxidative cleavage of olefins using OsO₄/NaIO₄, the addition of 2,6-lutidine has been demonstrated to significantly enhance product yields by minimizing the formation of unwanted byproducts.
| Substrate | Conditions | Product | Yield (%) | Reference |
| Olefin 1 | OsO₄, NaIO₄ | Aldehyde 2 | 55 | [2] |
| Olefin 1 | OsO₄, NaIO₄, 2,6-lutidine | Aldehyde 2 | 90 | [2] |
| Olefin 12 | OsO₄, NaIO₄ | Aldehyde 13 | 28 | [2] |
| Olefin 12 | OsO₄, NaIO₄, 2,6-lutidine | Aldehyde 13 | 77 | [2] |
B. On-DNA Amide Couplings: 2,6-Lutidine vs. DIPEA
A study on on-DNA amide couplings revealed that 2,6-lutidine was more effective than DIPEA in promoting the reaction.
| Amine Substrate | Base | Product Yield (%) | Reference |
| Glycine ethyl ester | DIPEA | Low/No Conversion | [9] |
| Glycine ethyl ester | 2,6-Lutidine | 90 | [9] |
| 2-Aminoimidazole | DIPEA | Low/No Conversion | [9] |
| 2-Aminoimidazole | 2,6-Lutidine | 42 | [9] |
III. Limitations and Side Reactions
Despite its utility, this compound is not without its limitations:
-
Hygroscopic Nature: 2,6-Lutidine is hygroscopic and can absorb moisture from the air, which can be problematic in moisture-sensitive reactions.[11] Proper handling and storage are crucial.
-
Moderate Basicity: While advantageous in many cases, its moderate basicity may not be sufficient for deprotonating very weakly acidic protons. In such instances, stronger bases like DIPEA or Proton Sponge™ are required.[10][12]
-
Purification Challenges: The removal of 2,6-lutidine and its hydrochloride salt from a reaction mixture can sometimes be challenging due to its water solubility.[2]
-
Potential for Side Reactions: Although generally non-nucleophilic, under forcing conditions or with highly reactive electrophiles, 2,6-lutidine can potentially act as a nucleophile, leading to undesired byproducts.
-
Controversial Use in Catalysis Characterization: The use of 2,6-lutidine to selectively probe Brønsted acid sites over Lewis acid sites on catalysts has been a subject of debate in the literature.[1]
IV. Experimental Protocols
A. Detailed Protocol for the Oxidative Cleavage of an Olefin using OsO₄/NaIO₄ and 2,6-Lutidine
This protocol is adapted from a published procedure.[2]
Materials:
-
Olefin substrate
-
Dioxane
-
Water
-
2,6-Lutidine
-
Osmium tetroxide (2.5% in 2-methyl-2-propanol)
-
Sodium periodate (NaIO₄)
Procedure:
-
To a solution of the olefin (1.0 eq) in a 3:1 mixture of dioxane and water, add 2,6-lutidine (2.0 eq).
-
To this mixture, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq).
-
Finally, add sodium periodate (4.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde or ketone.
B. Detailed Protocol for the TBS Protection of an Alcohol using TBSOTf and 2,6-Lutidine
This protocol is based on a general procedure for silyl ether formation.[8]
Materials:
-
Alcohol substrate
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine, anhydrous
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous 2,6-lutidine (1.5 eq) to the solution.
-
Slowly add TBSOTf (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TBS-protected alcohol.
V. Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the oxidative cleavage of olefins.
Caption: Simplified mechanism of alcohol silylation using 2,6-lutidine.
VI. Conclusion
This compound serves as a valuable and versatile non-nucleophilic base in organic synthesis. Its moderate basicity, coupled with significant steric hindrance, makes it an ideal choice for a range of applications, most notably in the formation of silyl ethers and the enhancement of oxidative cleavage reactions. While it possesses certain limitations, such as its hygroscopic nature and moderate basicity, a thorough understanding of its properties and a careful comparison with alternative bases allow researchers to make informed decisions for optimizing their synthetic strategies. The provided experimental protocols and comparative data aim to equip scientists with the necessary information to effectively utilize this compound in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 9. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Traditional Strong and Hindered Bases [sigmaaldrich.com]
A Comparative Analysis of 2,6-Lutidine and 2,6-Lutidine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the choice of a suitable non-nucleophilic base is critical for reaction efficiency, yield, and purity. Among the myriad of options, 2,6-Lutidine and its hydrochloride salt stand out for their unique steric hindrance and moderate basicity. This guide provides an objective comparison of these two reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal compound for their specific application.
Physicochemical Properties: A Tale of Two Forms
The primary distinction between 2,6-Lutidine and its hydrochloride salt lies in their physical and chemical properties, which directly influence their handling, solubility, and application. 2,6-Lutidine is a colorless to light yellow oily liquid with a characteristic pungent odor.[1][2] In contrast, 2,6-Lutidine hydrochloride is a solid, offering easier handling and dosing. The most significant difference is their solubility. While 2,6-Lutidine is soluble in a range of organic solvents and has limited solubility in water, its hydrochloride salt exhibits enhanced water solubility, making it a more convenient choice for aqueous reaction media.[3][4]
| Property | 2,6-Lutidine | This compound |
| Appearance | Colorless to light yellow oily liquid[1][2] | White to off-white crystalline solid |
| Molecular Formula | C₇H₉N[5][6] | C₇H₁₀ClN[7][8] |
| Molecular Weight | 107.15 g/mol [5][6] | 143.61 g/mol [7] |
| Melting Point | -5.8 °C[5][9][10] | ~235-239 °C[9] |
| Boiling Point | 144 °C[5][9][10] | Decomposes |
| Density | 0.9252 g/mL at 20 °C[9][10] | Not applicable |
| pKa of Conjugate Acid | 6.7[10] | ~6.6[3][4] |
| Solubility in Water | Limited (27.2% w/w at 45.3 °C)[11] | Increased solubility[3][4] |
| Solubility in Organic Solvents | Soluble in ether, THF, DMF, ethanol[9][10] | Generally less soluble than the free base |
Performance in Organic Synthesis: A Non-Nucleophilic Workhorse
The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom makes both 2,6-Lutidine and its conjugate acid weakly nucleophilic.[10][12] This property is highly advantageous in organic synthesis, where they can act as proton scavengers without participating in unwanted side reactions.
Silylation Reactions
A primary application of 2,6-Lutidine is in the protection of alcohols as silyl ethers. It effectively neutralizes the acid byproduct (e.g., triflic acid) generated during the reaction, driving the equilibrium towards product formation.[10]
Experimental Protocol: Silylation of a Primary Alcohol using 2,6-Lutidine
Objective: To protect a primary alcohol with a tert-butyldimethylsilyl (TBS) group using TBS-triflate and 2,6-Lutidine as the base.
Materials:
-
Primary alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.1 mmol)
-
2,6-Lutidine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Lutidine.
-
Slowly add TBSOTf to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
While 2,6-Lutidine is the more commonly used reagent in this context due to its solubility in organic solvents, this compound can be employed in biphasic systems or in cases where a slower, more controlled release of the free base is desired upon neutralization.
The Role of the Hydrochloride Salt: Aqueous Applications and Beyond
The enhanced water solubility of this compound makes it a valuable reagent in aqueous or semi-aqueous environments.[3][4] It can be used as a component of buffer systems in biochemical and cellular assays, although its utility may be limited by potential interactions with biological macromolecules.[13][14][15] In synthetic applications, the hydrochloride salt can be used as a solid, easily weighable source of the lutidinium cation, which can act as a mild acid catalyst.
Logical Relationship: The Acid-Base Equilibrium
The interconversion between 2,6-Lutidine and its hydrochloride salt is a simple acid-base equilibrium. This relationship is fundamental to understanding their respective applications.
Caption: Acid-base equilibrium between 2,6-Lutidine and its hydrochloride salt.
Experimental Workflow: A Typical Silylation Reaction
The following diagram illustrates a typical workflow for an alcohol protection reaction using 2,6-Lutidine.
Caption: Experimental workflow for the silylation of an alcohol.
Conclusion: Making an Informed Choice
Both 2,6-Lutidine and its hydrochloride salt are valuable tools in the arsenal of chemists and pharmaceutical scientists. The choice between them is primarily dictated by the specific requirements of the reaction, particularly the solvent system and the desired mode of delivery of the base.
-
2,6-Lutidine is the reagent of choice for most organic synthesis applications in non-polar, aprotic solvents where it acts as an effective, non-nucleophilic proton scavenger.
-
This compound offers advantages in terms of handling (as a solid) and solubility in aqueous media. It can serve as a convenient source of the lutidinium cation for use as a mild acid or in buffer preparations.
By understanding the distinct properties and applications of each compound, researchers can optimize their experimental designs and achieve their synthetic and developmental goals with greater efficiency and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 15439-85-7 | Benchchem [benchchem.com]
- 5. 2,6-Lutidine [commonorganicchemistry.com]
- 6. Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H10ClN | CID 519116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
- 12. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 13. med.unc.edu [med.unc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,6-lutidine hydrochloride with its parent compound, 2,6-lutidine, and other related pyridine derivatives, including pyridine and the picoline isomers (2-, 3-, and 4-methylpyridine). This analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights into the structural and electronic properties of these compounds, which are crucial for their application in research and pharmaceutical development.
Executive Summary
This compound, as the salt of 2,6-lutidine, exhibits distinct spectroscopic features compared to its free base and other pyridine analogs. Protonation of the nitrogen atom in 2,6-lutidine to form the hydrochloride salt leads to significant downfield shifts in ¹H and ¹³C NMR spectra, reflecting the increased deshielding of the aromatic ring protons and carbons. In IR spectroscopy, the formation of the N-H bond introduces a characteristic broad absorption band. The UV-Vis spectra are also affected by protonation, typically resulting in a slight shift in the absorption maxima. This guide presents the quantitative spectroscopic data in comparative tables and outlines the experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and related compounds.
¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Methyl Protons |
| Pyridine[1] | 8.5 | 7.0 | 7.5 | 7.0 | 8.5 | - |
| 2-Picoline | - | 7.1-7.2 | 7.6-7.7 | 7.1-7.2 | 8.5 | 2.5 |
| 3-Picoline[2] | 8.4 | - | 7.5 | 7.2 | 8.4 | 2.3 |
| 4-Picoline | 8.5 | 7.1 | - | 7.1 | 8.5 | 2.3 |
| 2,6-Lutidine[3] | - | 7.0-7.1 | 7.5-7.6 | 7.0-7.1 | - | 2.5 (s, 6H) |
| 2,6-Lutidine HCl | - | ~7.5 | ~8.0 | ~7.5 | - | ~2.7 |
Note: Chemical shifts are approximate and can vary with the solvent used. Data for picoline isomers are typical values.
¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl Carbons |
| Pyridine[1] | 150 | 124 | 136 | 124 | 150 | - |
| 2-Picoline | 159 | 123 | 136 | 121 | 149 | 25 |
| 3-Picoline | 149 | 137 | 135 | 123 | 147 | 18 |
| 4-Picoline | 150 | 125 | 147 | 125 | 150 | 21 |
| 2,6-Lutidine[4] | 157 | 120 | 137 | 120 | 157 | 24 |
| 2,6-Lutidine HCl | ~159 | ~123 | ~140 | ~123 | ~159 | ~22 |
Note: Chemical shifts are approximate and can vary with the solvent used. Data for picoline isomers are typical values.
IR Spectral Data (Key Absorption Bands in cm⁻¹)
| Compound | C-H (Aromatic) | C=C, C=N Stretching | C-H (Methyl) | N-H Stretching |
| Pyridine | 3000-3100 | 1450-1600 | - | - |
| Picolines | 3000-3100 | 1450-1600 | 2850-2980 | - |
| 2,6-Lutidine[5] | 3000-3100 | 1450-1600 | 2850-2980 | - |
| 2,6-Lutidine HCl[6] | 3000-3100 | 1450-1600 | 2850-2980 | 2500-3000 (broad) |
UV-Vis Spectral Data (λmax in nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| Pyridine[1] | 251 | 270 | Hexane |
| 2,6-Lutidine[7] | 262 | ~270 | - |
| 2,6-Lutidine HCl | ~265 | - | Water |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[1][8]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.[1]
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Liquids : A drop of the neat liquid is placed between two KBr or NaCl plates.
-
Solids : The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil). For Attenuated Total Reflectance (ATR)-FTIR, the solid or liquid sample is placed directly on the ATR crystal.[9]
-
-
Background Spectrum : A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded.[10]
-
Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[11]
-
Blank Measurement : A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline (blank) spectrum.[11]
-
Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded.
-
Data Analysis : The spectrum is a plot of absorbance versus wavelength (in nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the compounds.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The spectroscopic data presented in this guide highlight the distinct electronic and structural features of this compound in comparison to its parent base and other pyridine derivatives. The observed shifts in NMR, the appearance of the N-H stretch in IR, and the changes in UV-Vis absorption upon protonation provide a clear spectroscopic signature for the hydrochloride salt. These data and the outlined experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification, characterization, and quality control of these important chemical entities.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 2,6-Lutidine [webbook.nist.gov]
- 6. This compound | C7H10ClN | CID 519116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Fourier transform infrared spectroscopy [bio-protocol.org]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Base Landscape: A Cost-Benefit Analysis of 2,6-Lutidine Hydrochloride in Large-Scale Synthesis
In the demanding world of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of a non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, product purity, and overall process economics. Among the array of available options, 2,6-lutidine hydrochloride presents itself as a viable candidate. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering an objective comparison with two other commonly used non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). This analysis is supported by a review of available data on performance, cost, and environmental health and safety (EHS) considerations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison in Key Applications
Non-nucleophilic bases are indispensable in reactions where a strong base is required to deprotonate a substrate without interfering with electrophilic centers. Common applications include silylation of alcohols and dehydrohalogenation reactions. While directly comparable, large-scale experimental data for all three bases in the same reaction is scarce in publicly available literature, we can infer performance characteristics from their chemical properties and available studies.
Silylation of Alcohols: The protection of alcohol functional groups as silyl ethers is a fundamental transformation in multi-step synthesis. The steric hindrance provided by the two methyl groups adjacent to the nitrogen in 2,6-lutidine makes it an effective proton scavenger in these reactions, preventing undesired side reactions.
Dehydrohalogenation: The elimination of hydrogen halides to form alkenes is another critical reaction where non-nucleophilic bases are employed. The strong basicity of DBU often makes it a highly efficient catalyst for these transformations.
The following table summarizes the key performance indicators for each base, drawing from typical applications and chemical properties.
| Feature | This compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) |
| Typical Applications | Silylation, acylation, as a weakly acidic buffer | Dehydrohalogenation, esterification, alkylation, polymerization | Dehydrohalogenation, arylation, intramolecular cyclization |
| pKa of Conjugate Acid | ~5.7 | ~13.5 | ~12.1 |
| Reported Yields (Example) | High yields in silylation reactions (qualitative) | Up to 91% in metal salt of fatty acid synthesis[1], ~91% in quinazolinone synthesis | High yields in specific condensation reactions (up to 97% for immobilized version)[1] |
| Key Advantages | Sterically hindered, preventing nucleophilic attack; hydrochloride salt is a solid and easier to handle. | High basicity, often leading to faster reaction rates; commercially available and widely used. | Very strong, non-nucleophilic base; effective proton scavenger. |
| Potential Disadvantages | Weaker base compared to DBU and Proton Sponge, may require harsher conditions. | Can be nucleophilic in certain contexts; can be difficult to remove during workup. | High cost; can be difficult to remove during workup. |
Cost Analysis: A Look at Bulk Pricing
The economic viability of a reagent is a paramount consideration in large-scale synthesis. The cost of the base itself, along with associated expenses for solvents, purification, and waste disposal, contributes to the overall process cost. The following table provides an approximate cost comparison based on currently available bulk pricing from various suppliers. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Base | Form | Approximate Bulk Price (per kg) |
| 2,6-Lutidine | Liquid (Free Base) | ₹550 (~$6.60 USD)[2] |
| This compound | Solid | Price on Request (POR) - Expected to be higher than free base |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Liquid | ₹6000 (~$72 USD)[3] |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | Solid | Price on Request (POR) for bulk, smaller quantities suggest a significantly higher price than DBU and 2,6-Lutidine. |
Environmental, Health, and Safety (EHS) Considerations
In an industrial setting, the EHS profile of a chemical is a critical component of its overall cost-benefit analysis. This includes handling procedures, personal protective equipment (PPE) requirements, and waste disposal protocols.
| Feature | This compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation.[4][5][6][7] | Causes severe skin burns and eye damage, harmful if swallowed or in contact with skin. | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. |
| Handling Recommendations | Use in a well-ventilated area, wear appropriate PPE (gloves, goggles, lab coat).[4][5][6][7] | Use in a well-ventilated area, wear appropriate PPE (gloves, goggles, lab coat). | Use in a well-ventilated area, wear appropriate PPE (gloves, goggles, lab coat). |
| Waste Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4][5][6][7] | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
The management of hazardous waste, including chlorinated solvents and amine-based residues, can contribute significantly to the overall cost of a manufacturing process.[1][8][9][10][11]
Experimental Protocols: A Glimpse into a Typical Silylation Reaction
To provide a practical context, the following is a general, illustrative protocol for the silylation of a primary alcohol using a non-nucleophilic base. This protocol is for informational purposes and should be adapted and optimized for specific substrates and scales.
Objective: To protect a primary alcohol (R-OH) as a silyl ether (R-OTBS) using tert-butyldimethylsilyl chloride (TBSCl) and a non-nucleophilic base.
Materials:
-
Primary alcohol (R-OH)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Visualizing the Decision-Making Process
The selection of an appropriate non-nucleophilic base is a multi-faceted decision. The following diagram, generated using Graphviz, illustrates a simplified decision-making workflow for choosing a base in a large-scale synthesis scenario.
Caption: A flowchart illustrating the key considerations in selecting a non-nucleophilic base for large-scale synthesis.
Conclusion
The choice between this compound, DBU, and Proton Sponge for large-scale synthesis is not straightforward and depends heavily on the specific requirements of the chemical transformation.
-
This compound emerges as a cost-effective and easy-to-handle option, particularly for reactions sensitive to nucleophilic attack where moderate basicity is sufficient. Its solid form is an advantage in industrial settings. However, its lower basicity might necessitate more forcing conditions, potentially increasing energy costs.
-
DBU is a powerful and versatile base that often provides excellent yields and faster reaction times due to its high basicity. Its higher cost compared to 2,6-lutidine and potential for nucleophilic side reactions are key considerations.
-
Proton Sponge is a highly potent but expensive base. Its use is typically reserved for reactions where its unique properties are essential and where the high cost can be justified by the value of the final product.
Ultimately, a thorough cost-benefit analysis, incorporating not only the price of the reagent but also the costs associated with reaction performance, safety, and waste management, is crucial. Pilot-scale experiments are highly recommended to validate the choice of base and to optimize reaction conditions before committing to a large-scale manufacturing campaign. This comprehensive approach will ensure the selection of the most economically and environmentally sound option for a given synthetic process.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.be [fishersci.be]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemos.de [chemos.de]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. altiras.com [altiras.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. The Effects of Hazardous Waste Taxes on Generation and Disposal of Chlorinated Solvent Waste - CEEPR [ceepr.mit.edu]
Safety Operating Guide
Safe Disposal of 2,6-Lutidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,6-Lutidine hydrochloride, a compound commonly used in pharmaceutical and chemical synthesis. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
It is important to note that while this guide specifically addresses this compound, the safety data primarily pertains to 2,6-Lutidine, the parent compound. As the hydrochloride salt, the handling and disposal principles are fundamentally the same, with the primary hazard stemming from the 2,6-Lutidine moiety.
Key Physical and Chemical Properties
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for 2,6-Lutidine.
| Property | Value |
| CAS Number | 108-48-5[1][2] |
| Molecular Formula | C₇H₉N[2] |
| Molecular Weight | 107.15 g/mol [2] |
| Appearance | Clear, colorless liquid |
| Boiling Point | 143 - 145 °C (289 - 293 °F)[2] |
| Melting Point | -6 °C (21 °F)[2] |
| Flash Point | 37 °C (99 °F)[3] |
| Classification | Flammable Liquid (Category 3)[1][4], Acute Toxicity Oral (Category 4)[1][4], Skin Irritant (Category 2)[1][4], Eye Irritant (Category 2A)[1][4] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general framework for its safe handling and disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or significant spill risk, consider additional protective clothing.[4]
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.
-
Eliminate Ignition Sources: As 2,6-Lutidine is a flammable liquid, immediately remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[2][5][6] Use only non-sparking tools for cleanup.[2][4][5]
-
Ensure Ventilation: Work in a well-ventilated area to avoid the buildup of harmful vapors.[2][5]
-
Containment: For small spills, cover with a non-combustible, absorbent material such as sand, earth, or a commercial chemical absorbent.[3][6][7] Prevent the spill from entering drains, sewers, or waterways.[2][3][5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5][6]
Step 3: Waste Collection and Storage
All waste containing this compound, including spilled material, unused product, and contaminated consumables, must be collected and stored safely pending disposal.
-
Use Original or Approved Containers: Whenever possible, store waste in its original container or a designated, chemically compatible, and properly labeled hazardous waste container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and sources of ignition.[1][2][5]
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed and approved waste disposal company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company.[2][5]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][3] This can lead to environmental contamination and potential explosive vapor-air mixtures in sewer systems.[2][5]
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself, as they may retain hazardous residues.[2]
Experimental Protocols for Disposal
Specific "experimental protocols" for the disposal of this compound are not applicable in a research or industrial setting. Disposal is a regulated procedure, not an experiment. The methodologies are dictated by regulatory bodies (such as the EPA in the United States) and are implemented by professional waste management services. The key protocol for laboratory personnel is the safe and compliant collection, segregation, and storage of the chemical waste prior to its removal by a certified disposal company. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approved procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Lutidine Hydrochloride
For Immediate Reference: Essential Safety and Handling Information for 2,6-Lutidine Hydrochloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency response actions to ensure a safe research environment. The information presented is primarily derived from the safety data for 2,6-Lutidine, the free base, and is applicable to its hydrochloride salt due to their similar toxicological profiles.
Personal Protective Equipment (PPE) at a Glance
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes & Face | Safety glasses with side shields and a face shield | Eye protection is mandatory to prevent splashes and contact with vapors. A face shield offers an additional layer of protection.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.[2] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[2] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | A respirator with an appropriate cartridge may be necessary for large-scale operations or in case of ventilation failure.[2][3] |
| Feet | Closed-toe shoes | Shoes should be made of a material that offers protection against spills.[2] |
Hazard Identification and Classification
Understanding the potential hazards of this compound is fundamental to safe handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4][5][6][7][8] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5][6][7][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][6][7][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5][6][7][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[7][9] |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and accidents.
-
Preparation :
-
Donning PPE :
-
Put on a laboratory coat.
-
Wear safety glasses and a face shield.
-
Don the appropriate chemical-resistant gloves.
-
-
Weighing and Dispensing :
-
In Use :
-
Storage :
Emergency Procedures: Spill and Disposal Plan
In the event of a spill, a prompt and appropriate response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for the safe cleanup of a this compound spill.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste :
-
Contaminated materials such as gloves, absorbent pads, and weighing paper should be placed in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal :
References
- 1. support.hpe.com [support.hpe.com]
- 2. falseguridad.com [falseguridad.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. chemos.de [chemos.de]
- 5. shakambari.net [shakambari.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.be [fishersci.be]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
